8-Fluorochroman-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXACNHXAKSMYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585680 | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791043-28-2 | |
| Record name | 8-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Fluorochroman-4-amine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluorochroman-4-amine is a fluorinated derivative of the chroman-4-amine scaffold, a privileged structure in medicinal chemistry known for its interaction with various biological targets. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to support research and drug development efforts.
Chemical Structure and Properties
The chemical structure of this compound consists of a chroman ring system with a fluorine atom substituted at the C8 position of the benzene ring and an amine group at the C4 position of the pyran ring. The molecule exists as a racemic mixture of (R)- and (S)-enantiomers.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
A summary of the available and predicted physicochemical properties for this compound and its enantiomers is presented in Table 1. These properties are crucial for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Racemic this compound | (R)-8-Fluorochroman-4-amine | (S)-8-Fluorochroman-4-amine | Reference |
| CAS Number | 791043-28-2 | 750571-31-4 | 1003887-62-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀FNO | C₉H₁₀FNO | C₉H₁₀FNO | [1][2][3] |
| Molecular Weight | 167.18 g/mol | 167.18 g/mol | 167.18 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow liquid (Predicted) | Colorless to light yellow liquid (Predicted) | - | [1] |
| Boiling Point | 228.2 ± 40.0 °C (Predicted) | 228.2 ± 40.0 °C (Predicted) | - | [1] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | 1.201 ± 0.06 g/cm³ (Predicted) | - | [1] |
| pKa | 8.38 ± 0.20 (Predicted) | 8.38 ± 0.20 (Predicted) | - | [1] |
| Storage Temperature | 2-8°C | 2-8°C | 2-8°C | [1][2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound typically proceeds through a two-step sequence involving the formation of the corresponding chroman-4-one intermediate followed by reductive amination.
Step 1: Synthesis of 8-Fluorochroman-4-one
The precursor, 8-Fluorochroman-4-one, can be synthesized via a Claisen-Schmidt condensation followed by an intramolecular Michael addition.
Caption: General workflow for the synthesis of 8-Fluorochroman-4-one.
Experimental Protocol:
A mixture of 2'-hydroxy-3'-fluoroacetophenone, paraformaldehyde, and a catalytic amount of a base such as pyrrolidine in a suitable solvent like ethanol is subjected to microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Step 2: Reductive Amination to this compound
The conversion of 8-Fluorochroman-4-one to this compound is achieved through reductive amination. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.
Caption: General workflow for the reductive amination of 8-Fluorochroman-4-one.
Experimental Protocol:
To a solution of 8-Fluorochroman-4-one in a protic solvent such as methanol, an ammonia source like ammonium acetate is added. A reducing agent, typically sodium cyanoborohydride, is then added portion-wise at room temperature. The reaction is stirred until the starting material is consumed, as indicated by TLC. The reaction is then quenched, and the product is extracted and purified, often by acid-base extraction followed by chromatography, to yield this compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited in publicly available literature, the chroman-4-amine scaffold is known to interact with various receptors, particularly serotonin (5-HT) receptors. Research on structurally related 6-fluorochroman derivatives has shown affinity for the 5-HT1A receptor, suggesting that this compound may also exhibit activity at serotonin receptors.
Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. They are involved in the regulation of a wide range of physiological and pathological processes, including mood, cognition, and gastrointestinal function.
Hypothesized Signaling Pathway Involvement:
Given the structural similarity to known 5-HT receptor ligands, it is plausible that this compound could act as a modulator of serotonergic signaling. For instance, if it were to act as an agonist at a Gαi-coupled 5-HT receptor (e.g., 5-HT1A), it could lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA) and gene transcription.
Caption: Hypothesized Gαi-coupled 5-HT receptor signaling pathway for this compound.
Conclusion
This compound is a synthetic compound with potential for further investigation in the field of medicinal chemistry. This guide has provided an overview of its chemical structure, physicochemical properties, and a plausible synthetic route. While direct experimental data on its biological activity is scarce, its structural relationship to known serotonergic ligands suggests that it may be a valuable tool for exploring the pharmacology of serotonin receptors. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. The experimental protocols outlined herein provide a foundation for the synthesis and subsequent biological evaluation of this intriguing molecule.
References
In-Depth Technical Guide: (S)-8-fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (S)-8-fluorochroman-4-amine, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery. This document consolidates available information on its chemical identity, including its CAS number and synonyms, and presents a summary of its physicochemical properties. While detailed experimental protocols and biological activity data for this specific enantiomer are not extensively available in publicly accessible literature, this guide outlines general synthetic approaches for related chroman-4-amine structures based on established chemical principles. The potential applications and the importance of fluorination in drug design are also discussed to provide context for the relevance of this compound in research and development.
Chemical Identity and Properties
(S)-8-fluorochroman-4-amine is a chiral organic compound featuring a chroman scaffold with a fluorine atom at the 8-position and an amine group at the 4-position in the (S)-configuration.
Table 1: Chemical Identifiers for (S)-8-fluorochroman-4-amine
| Identifier | Value |
| CAS Number | 1003887-62-4[1] |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| IUPAC Name | (4S)-8-fluoro-3,4-dihydro-2H-chromen-4-amine |
Table 2: Synonyms and Related Compounds
| Name | CAS Number |
| (S)-8-Fluorochroman-4-amine hydrochloride | 1392219-01-0[2] |
| (R)-8-fluorochroman-4-amine hydrochloride | 730980-49-1[3] |
| 8-Fluorochroman-6-amine | 1368177-81-4[4] |
| (S)-6-Fluorochroman-4-amine | 1018978-85-2[5] |
| (S)-8-Chloro-6-fluorochroman-4-amine | 1213066-10-4[6] |
Table 3: Predicted Physicochemical Properties
| Property | Value |
| Purity | Typically ≥95% (as commercially available) |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below. This represents a generalized approach and would require optimization for the specific substrate.
Figure 1: Generalized synthetic workflow for (S)-8-fluorochroman-4-amine.
General Experimental Protocol for Asymmetric Reduction
The enantioselective synthesis of chiral alcohols and amines is a well-established field. A common method for achieving the desired stereochemistry at the C4 position is through the use of a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, for the reduction of the precursor ketone, 8-fluorochroman-4-one.
Materials:
-
8-fluorochroman-4-one
-
Chiral catalyst (e.g., (R)- or (S)-CBS-oxazaborolidine)
-
Reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane)
-
Anhydrous solvent (e.g., tetrahydrofuran, dichloromethane)
-
Quenching solution (e.g., methanol, dilute hydrochloric acid)
Procedure:
-
The chiral catalyst is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
The reducing agent is added dropwise to the catalyst solution.
-
A solution of 8-fluorochroman-4-one in the same anhydrous solvent is then added slowly to the reaction mixture.
-
The reaction is stirred at the low temperature until completion, monitored by a suitable technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).
-
Upon completion, the reaction is carefully quenched by the slow addition of a quenching solution.
-
The mixture is allowed to warm to room temperature, and the product, (S)-8-fluorochroman-4-ol, is isolated through standard workup procedures (e.g., extraction, drying of the organic phase, and solvent evaporation).
-
Purification is typically achieved by column chromatography.
General Experimental Protocol for Amination
The conversion of the resulting (S)-8-fluorochroman-4-ol to the corresponding amine can be achieved through various methods, such as a Mitsunobu reaction with an amine surrogate (e.g., phthalimide or sodium azide) followed by deprotection or reduction.
Materials:
-
(S)-8-fluorochroman-4-ol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Amine surrogate (e.g., phthalimide, hydrazoic acid)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Deprotecting or reducing agent (e.g., hydrazine for phthalimide, lithium aluminum hydride or catalytic hydrogenation for azide)
Procedure (via Mitsunobu reaction with phthalimide):
-
(S)-8-fluorochroman-4-ol, triphenylphosphine, and phthalimide are dissolved in an anhydrous solvent under an inert atmosphere.
-
The solution is cooled to 0 °C.
-
DIAD or DEAD is added dropwise to the stirred solution.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The solvent is removed under reduced pressure, and the crude product is purified to yield the N-(8-fluoro-chroman-4-yl)phthalimide intermediate.
-
The intermediate is then dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added.
-
The mixture is heated to reflux to effect the deprotection.
-
After cooling, the reaction mixture is worked up to isolate the crude (S)-8-fluorochroman-4-amine.
-
Final purification can be achieved through techniques such as column chromatography or crystallization of a salt form.
Biological Activity and Signaling Pathways
Specific biological activity data and associated signaling pathways for (S)-8-fluorochroman-4-amine are not detailed in the currently available scientific literature. The interest in this and related compounds likely stems from the broader importance of chromane derivatives and the strategic use of fluorine in medicinal chemistry.
Fluorine substitution can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including:
-
Metabolic stability: The strong carbon-fluorine bond can block sites of metabolism.
-
Binding affinity: Fluorine can act as a hydrogen bond acceptor and can influence molecular conformation, potentially enhancing interactions with biological targets.
-
Lipophilicity: The introduction of fluorine can alter the lipophilicity of a compound, affecting its permeability across biological membranes.
Given the structural features of chroman-4-amines, potential, yet unconfirmed, areas of biological investigation could include their activity as modulators of ion channels, G-protein coupled receptors, or enzymes involved in neurotransmission, similar to other amine-containing scaffolds.
A hypothetical signaling pathway where a chroman-4-amine derivative might act as a ligand for a G-protein coupled receptor (GPCR) is depicted below.
Figure 2: A hypothetical G-protein coupled receptor signaling pathway.
Conclusion
(S)-8-fluorochroman-4-amine is a chiral fluorinated compound with potential for application in medicinal chemistry. While specific biological data and detailed synthetic protocols are not widely published, its structural motifs suggest it could be a valuable building block for the synthesis of novel therapeutic agents. The general synthetic strategies outlined in this guide provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and mechanisms of action of this compound. The strategic incorporation of a fluorine atom suggests that it may possess favorable drug-like properties, making it an interesting candidate for further investigation in drug discovery programs.
References
- 1. 1003887-62-4|(S)-8-Fluorochroman-4-amine|BLD Pharm [bldpharm.com]
- 2. 1392219-01-0|(S)-8-Fluorochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (R)-8-fluorochroman-4-amine hydrochloride, CasNo.730980-49-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
(R)-8-fluorochroman-4-amine molecular weight and formula
This document provides the molecular formula and molecular weight for the chemical compound (R)-8-fluorochroman-4-amine, a key building block for researchers and professionals in drug development and chemical synthesis.
Compound Identification
(R)-8-fluorochroman-4-amine is a chiral organic compound. The "(R)" designation refers to the stereochemistry at the C4 position of the chroman ring. The "8-fluoro" indicates the substitution of a fluorine atom at the C8 position.
Physicochemical Properties
The fundamental molecular properties of (R)-8-fluorochroman-4-amine are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [1][2] |
| Molecular Weight | 167.18 g/mol | [1][2] |
It is important to distinguish the free base form of this compound from its hydrochloride salt, which will have a different molecular formula and weight. The data presented here pertains to the free amine. The hydrochloride salt, (R)-8-fluorochroman-4-amine hydrochloride, has a molecular formula of C₉H₁₁ClFNO and a molecular weight of approximately 203.64 g/mol [3][4][5].
Experimental Protocols and Visualizations
The scope of this document is to provide the core molecular properties of (R)-8-fluorochroman-4-amine. Detailed experimental protocols for the synthesis, purification, or analysis of this compound are beyond this scope and would require a dedicated literature review.
Visualizations such as signaling pathways or experimental workflows are not applicable to the presentation of fundamental physicochemical data like molecular weight and formula. Such diagrams are typically used to illustrate complex biological processes or multi-step experimental procedures.
References
- 1. (R)-8-fluorochroman-4-amine CAS#: 750571-31-4 [chemicalbook.com]
- 2. 8-Fluorochroman-4-amine - CAS:791043-28-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. achmem.com [achmem.com]
- 4. (R)-8-fluorochroman-4-amine hydrochloride | 730980-49-1 [amp.chemicalbook.com]
- 5. (R)-8-fluorochroman-4-amine hydrochloride CAS#: 730980-49-1 [m.chemicalbook.com]
A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Chroman Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic compounds. Its inherent structural features make it an attractive starting point for the design of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the strategic fluorination of the chroman nucleus, combined with the incorporation of an amine functionality, presents a promising avenue for the discovery of new drug candidates with enhanced potency and selectivity. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic pathways of novel fluorinated chroman amines, with a focus on their potential as neuroprotective, antiviral, and anticancer agents.
Data Presentation
The following tables summarize the biological activities of representative fluorinated chroman derivatives. It is important to note that while specific data for a comprehensive series of novel fluorinated chroman amines is emerging, the data presented here is compiled from studies on closely related fluorinated chroman-4-ones and other relevant amine-containing compounds to illustrate the potential of this chemical class.
Table 1: Antiviral Activity of Fluorinated Chroman Derivatives against Influenza A Virus
| Compound | Structure | Target/Assay | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Fluorinated Chroman-4-one | Influenza A/Puerto Rico/8/34 (H1N1) Plaque Reduction | 6 | >900 | 150 |
| Oseltamivir | Control | Influenza A/H1N1 Neuraminidase Inhibition | Varies by strain | >1000 | >1000 |
Data compiled from studies on fluorinated chroman-4-ones, which are precursors to fluorinated chroman amines.[1]
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Chroman and Fluorinated Amine Derivatives
| Compound | Structure | Target | IC50 (µM) | Selectivity (MAO-A/MAO-B) |
| Hypothetical 6-Fluoro-N-methylchroman-4-amine | Fluorinated Chroman Amine | Human MAO-B | Predicted potent | Predicted selective |
| 5-hydroxy-2-methyl-chroman-4-one | Chroman-4-one | Human MAO-B | 3.23 | ~4-fold vs MAO-A |
| Safinamide | Control | Human MAO-B | 0.098 | >5000 |
Data for the hypothetical compound is an extrapolation based on the known activities of fluorinated amines and chroman scaffolds as MAO-B inhibitors. Data for 5-hydroxy-2-methyl-chroman-4-one provides context for the chroman core's activity.[2]
Table 3: Anticancer Activity of Fluorinated Compounds against Glioblastoma Cell Lines
| Compound | Structure | Cell Line | IC50 (µM) |
| Hypothetical Fluorinated Chroman Amine Derivative | Fluorinated Chroman Amine | U87-MG (Glioblastoma) | Predicted active |
| Fluorinated 2-Deoxy-d-Glucose (2,2-diFG) | Fluorinated Carbohydrate | U-87 MG (Glioblastoma) | ~25 (under hypoxia) |
| Temozolomide | Control | U87-MG (Glioblastoma) | ~100 |
Data for the hypothetical compound is an extrapolation. Data for 2,2-diFG illustrates the potential of fluorinated molecules in glioblastoma treatment.[3]
Experimental Protocols
Synthesis of Fluorinated Chroman Amines via Reductive Amination
A common and effective method for the synthesis of chroman amines is the reductive amination of the corresponding chroman-4-one.
Step 1: Synthesis of Fluorinated Chroman-4-one (Precursor)
The synthesis of fluorinated chroman-4-ones can be achieved through various methods, including the intramolecular oxa-Michael addition of a chalcone intermediate.
-
Materials:
-
Fluorinated 2'-hydroxyacetophenone
-
Appropriate aromatic aldehyde
-
Ethanol
-
Potassium hydroxide
-
Hydrochloric acid
-
-
Procedure:
-
Dissolve the fluorinated 2'-hydroxyacetophenone and the aromatic aldehyde in ethanol.
-
Add a solution of potassium hydroxide in ethanol dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 24 hours.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone intermediate.
-
Collect the chalcone by filtration and reflux it in ethanol with a catalytic amount of acid to effect cyclization to the fluorinated chroman-4-one.
-
Purify the product by column chromatography.
-
Step 2: Reductive Amination to Fluorinated Chroman Amine
-
Materials:
-
Fluorinated chroman-4-one
-
Ammonium acetate or a primary amine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the fluorinated chroman-4-one (1 equivalent) and ammonium acetate (10 equivalents) or the primary amine hydrochloride (1.5 equivalents) in anhydrous methanol.
-
Add anhydrous magnesium sulfate to the mixture to act as a drying agent.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired fluorinated chroman amine.
-
Biological Assays
1. In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
A fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and a known MAO-B inhibitor (e.g., Safinamide)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the control inhibitor.
-
In a 96-well plate, add the MAO-B enzyme to the assay buffer.
-
Add the test compounds or control to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding a mixture of the MAO-B substrate, Amplex Red, and HRP.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission) over time.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value.
-
2. Antiviral Plaque Reduction Assay (Influenza Virus)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Cell culture medium (e.g., DMEM)
-
Agarose or Avicel overlay
-
Test compounds and a known antiviral (e.g., Oseltamivir)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of the test compounds.
-
Infect the cell monolayers with a known dilution of influenza virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells.
-
Overlay the cells with a medium containing agarose or Avicel and the various concentrations of the test compound.
-
Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Fix the cells with formalin and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus control.
-
Determine the IC50 value from the dose-response curve.[4]
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of MAO-B inhibition by fluorinated chroman amines.
Caption: Potential modulation of the ERK-CREB neuroprotective pathway.[4][5]
Experimental Workflows
Caption: Workflow for the synthesis of fluorinated chroman amines.
Caption: Workflow for the influenza virus plaque reduction assay.[4]
Conclusion
The strategic incorporation of fluorine and amine functionalities into the chroman scaffold holds significant promise for the development of novel therapeutic agents. The synthetic accessibility of fluorinated chroman amines via reductive amination of the corresponding ketones provides a versatile platform for generating diverse chemical libraries. Preliminary data and structure-activity relationships from related compound classes suggest that these novel molecules may exhibit potent and selective activities as neuroprotective agents through the modulation of pathways such as MAO-B and ERK-CREB, as well as demonstrating potential as antiviral and anticancer therapeutics. Further synthesis and comprehensive biological evaluation of novel fluorinated chroman amines are warranted to fully elucidate their therapeutic potential and to identify lead candidates for future drug development programs.
References
- 1. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C4-fluorinated solamins and their growth inhibitory activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling | MDPI [mdpi.com]
- 5. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Fluorochroman-4-amine Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-fluorochroman-4-amine scaffold represents a promising chemotype in modern medicinal chemistry, demonstrating potential as a modulator of key biological targets implicated in a range of pathologies, including neurodegenerative diseases and cancer. The strategic incorporation of a fluorine atom at the 8-position of the chroman ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives and their analogues. Detailed experimental protocols for the synthesis of the core structure and its subsequent derivatization are presented, alongside a summary of the known biological activities of related compounds. Furthermore, this document elucidates the key signaling pathways associated with the primary biological target of this compound class, Sirtuin 2 (SIRT2), offering a molecular framework for understanding their mechanism of action and guiding future drug discovery efforts.
Introduction
The chroman-4-amine framework is a privileged heterocyclic motif found in numerous biologically active compounds. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a molecule. Specifically, the 8-fluoro substitution on the chroman ring has been explored for its potential to generate novel therapeutic agents. While the parent compounds, (S)-8-Fluorochroman-4-amine and (R)-8-Fluorochroman-4-amine, are recognized as valuable chemical building blocks, the systematic exploration of their derivatives is an active area of research. This guide aims to consolidate the available information on the synthesis and biological evaluation of these compounds, with a particular focus on their activity as inhibitors of SIRT2, a class III histone deacetylase.
Synthesis of the this compound Core
The synthesis of the this compound core typically begins with the preparation of the corresponding 8-fluorochroman-4-one. This ketone intermediate can then be converted to the desired amine via reductive amination.
Synthesis of 8-Fluorochroman-4-one
A common route to chroman-4-ones involves the intramolecular Friedel-Crafts acylation of a suitably substituted N-phenylpropionamide. For the synthesis of 8-fluoro-3,4-dihydroquinolin-2(1H)-one, a related heterocyclic core, a two-step process starting from 3-fluoroaniline is employed.[1] This can be adapted for the synthesis of 8-fluorochroman-4-one.
Experimental Protocol: Synthesis of 8-Fluorochroman-4-one (Proposed)
-
Step 1: Acylation of 2-Fluorophenol. 2-Fluorophenol is reacted with 3-chloropropionyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane) to yield 2-fluorophenyl 3-chloropropionate.
-
Step 2: Fries Rearrangement. The resulting ester undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride, to afford 1-(3-fluoro-2-hydroxyphenyl)-3-chloropropan-1-one.
-
Step 3: Intramolecular Cyclization. The intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, yielding 8-fluorochroman-4-one.
Reductive Amination of 8-Fluorochroman-4-one
The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed in a one-pot reaction where the ketone is reacted with an amine source (e.g., ammonia or ammonium acetate) to form an intermediate imine, which is then reduced in situ.
Experimental Protocol: Reductive Amination of 8-Fluorochroman-4-one
-
Materials: 8-fluorochroman-4-one, ammonia source (e.g., ammonium acetate or ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol or dichloromethane).
-
Procedure: To a solution of 8-fluorochroman-4-one in the chosen solvent, the ammonia source is added, followed by the portion-wise addition of the reducing agent. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography.[2][3][4][5][6]
Diagram of Synthetic Workflow
Caption: General synthetic workflow for this compound derivatives.
Synthesis of this compound Derivatives and Analogues
The primary amine of this compound serves as a versatile handle for the introduction of various substituents to explore structure-activity relationships. Standard N-alkylation and N-arylation reactions can be employed to generate a library of derivatives.
Experimental Protocol: General N-Alkylation of this compound
-
Materials: this compound, alkyl halide (e.g., alkyl bromide or iodide), a base (e.g., potassium carbonate or diisopropylethylamine), and a polar aprotic solvent (e.g., acetonitrile or dimethylformamide).
-
Procedure: To a solution of this compound in the chosen solvent, the base is added, followed by the alkyl halide. The reaction mixture is stirred, potentially with heating, until the starting material is consumed. The product is then isolated through an aqueous workup and purified by chromatography.
Biological Activity and Structure-Activity Relationships (SAR)
While specific quantitative data for this compound derivatives is not extensively available in the public domain, the broader class of chroman-4-one and chromanone derivatives has been investigated for various biological activities. A significant area of interest is their role as inhibitors of Sirtuin 2 (SIRT2).
SIRT2 Inhibition
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, genomic stability, and metabolism.[7][8] Dysregulation of SIRT2 has been implicated in neurodegenerative diseases and cancer, making it an attractive therapeutic target.[9][10][11][12]
Studies on substituted chroman-4-ones have revealed key structural features for potent and selective SIRT2 inhibition. For instance, substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold have been shown to be important for activity. Larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable for SIRT2 inhibition.
Table 1: Representative SAR Data for Chroman-4-one Based SIRT2 Inhibitors
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 IC50 (µM) |
| 1a | n-Pentyl | H | H | 10.6 |
| 1b | n-Pentyl | Br | H | 4.5 |
| 1c | n-Pentyl | H | Br | 3.2 |
| 1d | n-Pentyl | Br | Br | 1.5 |
Data adapted from related studies on chroman-4-one derivatives.
The data suggests that halogen substitution at the 8-position, as in the case of this compound derivatives, could be a favorable feature for SIRT2 inhibition. Further derivatization of the 4-amino group would allow for the exploration of additional binding interactions within the SIRT2 active site.
Signaling Pathways
SIRT2 is primarily a cytosolic protein that can translocate to the nucleus during mitosis.[7][8][13] It deacetylates a variety of histone and non-histone proteins, thereby influencing multiple signaling pathways.
Role in Neurodegeneration
In the context of neurodegenerative diseases such as Parkinson's and Huntington's disease, inhibition of SIRT2 has been shown to be neuroprotective.[9][10][11] SIRT2 deacetylates α-tubulin, and its inhibition leads to hyperacetylation of microtubules, which may enhance microtubule-based transport and reduce the toxicity of protein aggregates.
Diagram of SIRT2's Role in Neuroprotection
Caption: Inhibition of SIRT2 leads to neuroprotective effects.
Role in Cancer
The role of SIRT2 in cancer is complex and appears to be context-dependent, with reports suggesting it can act as both a tumor suppressor and an oncogene.[12] SIRT2 is involved in the regulation of the cell cycle, particularly mitosis, and can influence the activity of key proteins such as p53 and NF-κB.[8][14]
Diagram of SIRT2 Signaling in Cancer
Caption: SIRT2 modulates key cancer-related signaling pathways.
Conclusion and Future Directions
This compound derivatives represent a promising class of compounds with the potential for therapeutic development, particularly as SIRT2 inhibitors. The synthetic accessibility of the core structure allows for extensive derivatization to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogues to establish clear structure-activity relationships. Elucidating the precise molecular interactions with their biological targets and further exploring their efficacy in preclinical models of neurodegeneration and cancer will be crucial for advancing this compound class towards clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 9. Sirtuins and Neurodegeneration [jneurology.com]
- 10. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 11. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 12. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Potential Therapeutic Targets of 8-Fluorochroman-4-amine: An In-depth Technical Guide
Disclaimer: Direct, in-depth research on the specific biological activity of 8-Fluorochroman-4-amine is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known biological activities of the broader chroman-4-amine and chroman-4-one scaffolds, which serve as the foundational structures for this compound. This information is intended to provide a predictive framework for its potential pharmacological profile for researchers, scientists, and drug development professionals.
Introduction to the Chroman Scaffold
The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic structure found in a variety of natural products and synthetic molecules of significant medicinal interest. Its derivatives, including chroman-4-ones and chroman-4-amines, have demonstrated a wide array of biological activities. The structural rigidity of the chroman ring system, combined with the potential for diverse substitutions, makes it an attractive scaffold for the design of novel therapeutic agents. The introduction of a fluorine atom at the 8-position of the chroman-4-amine core can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.
Potential Therapeutic Areas and Molecular Targets
Based on the pharmacological activities of structurally related chroman-4-one and chroman-4-amine derivatives, this compound could potentially target a range of proteins implicated in various diseases, including neurodegenerative disorders, cancer, infectious diseases, and inflammatory conditions.
Neurodegenerative Diseases
Chroman-4-amine and chroman-4-one derivatives have shown promise in the context of neurodegenerative diseases, primarily through the inhibition of Sirtuin 2 (SIRT2) and Monoamine Oxidases (MAO).
SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases, is implicated in the pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease. Inhibition of SIRT2 has been shown to be neuroprotective. Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives
| Compound | Substitutions | SIRT2 IC50 (µM) |
| 1a | 8-bromo-6-chloro-2-pentyl | 4.5[1] |
| 1k | 2-n-propyl | 10.6 |
| 3a | 2-n-pentyl (chromone) | 5.5 |
Data extrapolated from studies on substituted chroman-4-ones and chromones.
Signaling Pathway: SIRT2 Inhibition
Caption: Putative mechanism of neuroprotection via SIRT2 inhibition by chroman-4-one derivatives.
Experimental Protocol: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from methodologies used to evaluate chroman-4-one derivatives as SIRT2 inhibitors.[2][3]
-
Materials: Recombinant human SIRT2 enzyme, fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2), Nicotinamide adenine dinucleotide (NAD+), developer solution, assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), test compound (dissolved in DMSO), and a known SIRT2 inhibitor (positive control).
-
Procedure: a. Prepare a serial dilution of the test compound in assay buffer. b. In a 96-well black microplate, add the assay buffer, the fluorogenic substrate, and the test compound dilutions. c. Initiate the reaction by adding NAD+ and the SIRT2 enzyme to each well. d. Incubate the plate at 37°C for 1 hour. e. Stop the enzymatic reaction and initiate the development of the fluorescent signal by adding the developer solution. f. Incubate the plate at 37°C for 45 minutes. g. Measure the fluorescence using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the control wells and determine the IC50 value using a suitable software.
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters. MAO-B inhibitors are used in the treatment of Parkinson's disease. Chroman-4-one derivatives have been investigated as MAO inhibitors.[4][5]
Quantitative Data: MAO Inhibition by a Chroman-4-one Derivative
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| 5-hydroxy-2-methyl-chroman-4-one | 13.97[4] | 3.23[4] |
Experimental Workflow: MAO Inhibition Assay
References
In Silico Modeling of 8-Fluorochroman-4-amine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies for modeling the binding of 8-Fluorochroman-4-amine to its putative primary target, the 5-HT1A serotonin receptor. This document outlines the theoretical and practical frameworks for computational analysis, including detailed experimental protocols and data presentation, to facilitate further research and drug discovery efforts in this area.
Introduction
This compound is a synthetic compound belonging to the chroman class of molecules. While direct experimental data on its receptor binding profile is limited, extensive research on structurally similar fluorochroman derivatives strongly suggests that the serotonin 1A (5-HT1A) receptor is a primary molecular target. The 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a well-established target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression.
In silico modeling serves as a powerful tool to predict and analyze the molecular interactions between this compound and the 5-HT1A receptor. By employing computational techniques such as molecular docking and molecular dynamics simulations, researchers can gain critical insights into the binding mode, affinity, and stability of the ligand-receptor complex. This knowledge is invaluable for understanding its mechanism of action and for the rational design of novel, more potent, and selective therapeutic agents.
Target Receptor: 5-HT1A
The 5-HT1A receptor is a subtype of serotonin receptor that is widely distributed throughout the central nervous system. It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic receptor in various brain regions, including the hippocampus, cortex, and amygdala. Activation of the 5-HT1A receptor is primarily coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.
Quantitative Binding Data
| Compound ID | R2 Substituent | 5-HT1A Ki (nM) |
| 29 | Methyl | 1.2 |
| 30 | Ethyl | 1.5 |
| 31 | Propyl | 3.8 |
| 32 | Isopropyl | 6.5 |
| 33 | Cyclopropylmethyl | 2.1 |
| 34 | Cyclobutyl | 10.0 |
| 43 | Methyl | 0.8 |
| 44 | Ethyl | 1.1 |
| 45 | Cyclopropylmethyl | 1.3 |
| 47 | Cyclobutyl | 5.2 |
In Silico Modeling Workflow
A typical in silico workflow to investigate the binding of this compound to the 5-HT1A receptor involves several key stages, from initial model preparation to detailed simulation and analysis.
Experimental Protocols
Molecular Docking
Objective: To predict the preferred binding pose and estimate the binding affinity of this compound within the 5-HT1A receptor binding site.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of the human 5-HT1A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model can be generated using a suitable template.
-
Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues.
-
Define the binding site based on the location of co-crystallized ligands in homologous structures or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Perform the docking calculation, allowing for flexible ligand conformations within the defined binding site.
-
Analyze the resulting docking poses based on their predicted binding energies and clustering. The pose with the most favorable binding energy and participation in key interactions is selected for further analysis.
-
Molecular Dynamics Simulation
Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the detailed molecular interactions over time.
Methodology:
-
System Setup:
-
The top-ranked docked complex of this compound and the 5-HT1A receptor is used as the starting structure.
-
Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to physiological temperature (310 K) under NVT (constant volume and temperature) conditions.
-
Equilibrate the system under NPT (constant pressure and temperature) conditions to allow the system to relax.
-
Run a production molecular dynamics simulation for a sufficient duration (typically 100-200 ns) to ensure convergence and adequate sampling of conformational space.
-
-
Trajectory Analysis:
-
Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Examine the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the receptor.
-
Analyze the detailed interactions between the ligand and receptor, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, over the course of the simulation.
-
Signaling Pathway
Upon agonist binding, the 5-HT1A receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical Gαi/o-mediated signaling pathway.
References
Biological Activity of Chroman-4-Amine Derivatives: A Technical Literature Review
An Important Note on the Literature: Direct research on the biological activity of the unsubstituted chroman-4-amine scaffold is notably limited in publicly available literature. However, extensive research exists for the closely related chroman-4-one scaffold, which serves as a common precursor for the synthesis of chroman-4-amines. Furthermore, significant findings have been reported for structurally related amino-chromene analogs. This review synthesizes the available data on direct 4-amino-chromene derivatives and provides critical context by summarizing the activities of the foundational chroman-4-one structure, offering a comprehensive overview for researchers and drug development professionals.
Anticancer Activity of 4-Amino-Substituted Chromene Analogs
A novel class of antitumor agents, substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-ones (ATBO), has been designed, synthesized, and evaluated for cytotoxic activity against various human tumor cell lines.[1] These compounds represent the most relevant, well-documented examples of chromene structures with an amino group at the C-4 position exhibiting potent biological activity.
Data Presentation: Cytotoxic Activity
The in vitro cytotoxic activity of ATBO analogs was evaluated against a panel of seven human tumor cell lines. The results, presented as ED₅₀ values (μM), demonstrate potent tumor cell growth inhibitory activity for many of the derivatives.[1]
Table 1: Cytotoxic Activity (ED₅₀ in μM) of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs [1]
| Compound | R₂/R₃ Substituent | HCT-8 (Colon) | ACHN (Renal) | PC-3 (Prostate) | ZR-75-1 (Breast) | KB (Nasopharynx) | KB-VIN (Drug-Resistant) | U-87-MG (Glioblastoma) |
| 8 | Methyl | >30 | >30 | >30 | >30 | >30 | >30 | >30 |
| 9 | Propyl | >30 | >30 | >30 | >30 | >30 | >30 | >30 |
| 10 | Cyclopropyl | >30 | >30 | >30 | 17.06±1.34 | 15.86±1.29 | >30 | >30 |
| 11 | Cyclohexyl | 0.96±0.25 | 0.88±0.17 | 0.99±0.18 | 0.82±0.15 | 0.85±0.13 | 1.15±0.11 | 1.03±0.15 |
| 15 | Phenyl | 0.064±0.01 | 0.051±0.01 | 0.059±0.01 | 0.048±0.01 | 0.052±0.01 | 0.008±0.002 | 0.021±0.003 |
| 33 | 4-Methoxyphenyl | 0.049±0.001 | 0.043±0.01 | 0.037±0.02 | 0.035±0.02 | 0.044±0.01 | 0.32±0.06 | 0.23±0.02 |
| 32 | 4-Chlorophenyl | 0.13±0.01 | 0.090±0.01 | 0.15±0.03 | 0.11±0.02 | 0.10±0.03 | 0.39±0.07 | 0.27±0.04 |
Data sourced from a study on substituted 4-amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one analogs.[1] ED₅₀ is the mean effective dose that inhibits 50% of cell growth.
Preliminary structure-activity relationship (SAR) analysis indicates that a secondary amine at the C-4 position is crucial for antitumor activity, as tertiary amine analogs were inactive.[1] Furthermore, bulky cyclic aliphatic groups (e.g., cyclohexyl) and substituted aromatic rings on the amine conferred potent cytotoxicity, with the 4-methoxyphenyl derivative 33 being exceptionally active.[1]
Experimental Protocols
Synthesis of 4-Amino-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one Analogs [1]
-
Chlorination: The parent 4-hydroxy compound (e.g., 4-hydroxy-7,8,9,10-tetrahydro-2H-benzo[h]chromen-2-one) is refluxed with phosphorus oxychloride (POCl₃) in the presence of triethylamine (Et₃N) for 1 hour to yield the 4-chloro intermediate.
-
Amination (Aliphatic Amines): The 4-chloro intermediate is refluxed with the desired primary or secondary aliphatic amine in ethanol for 2 hours.
-
Amination (Aromatic Amines): The 4-chloro intermediate is heated with the desired aromatic amine in ethylene glycol at 160 °C for 1 hour.
-
Purification: The final products are purified using standard chromatographic techniques.
In Vitro Cytotoxicity Assay [1]
-
Cell Culture: Human tumor cell lines are grown in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Treatment: Cells are seeded into 96-well plates and, after 24 hours, are exposed to various concentrations of the test compounds for a 48-hour incubation period.
-
Cell Viability Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. Post-incubation, cells are fixed with trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid.
-
Data Analysis: The protein-bound dye is solubilized with 10 mM Tris base. The optical density is read at 515 nm on a microplate reader. The ED₅₀ value, the concentration required to inhibit cell growth by 50%, is calculated from dose-response curves.
Visualization: Synthesis Workflow
Caption: Synthesis of 4-amino-benzo[h]chromen-2-one analogs.
Biological Activity of Chroman-4-one Precursors
The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery, with its derivatives exhibiting a vast array of biological activities.[2][3] Understanding these activities is crucial as chroman-4-ones are the direct synthetic precursors to chroman-4-amines, typically via reductive amination.
Anticancer Activity
Chroman-4-one derivatives are promising candidates for anticancer drug development, showing antiproliferative effects against numerous cancer cell lines.[4]
-
Sirtuin 2 (SIRT2) Inhibition: A notable mechanism of action for some chroman-4-one derivatives is the selective inhibition of SIRT2, an enzyme involved in cell cycle regulation.[5] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[4][5]
-
Cytotoxicity: Various substituted chroman-4-ones, particularly 3-benzylidene derivatives, have demonstrated potent cytotoxicity against breast, leukemia, and other cancer cell lines.[6]
Anti-inflammatory Activity
The chroman scaffold is also a key component in many anti-inflammatory agents.
-
Inhibition of Pro-inflammatory Mediators: Certain 2-phenyl-4H-chromen-4-one derivatives suppress inflammation induced by lipopolysaccharide (LPS) by inhibiting the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[7]
-
Modulation of Signaling Pathways: The anti-inflammatory mechanism is often linked to the inhibition of key signaling pathways, such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) and NF-κB pathways.[7][8]
Antimicrobial Activity
Derivatives of chroman-4-one have been evaluated for broad-spectrum antimicrobial properties.[9][10]
-
Antibacterial and Antifungal Effects: Studies have demonstrated the activity of chroman-4-one and homoisoflavonoid derivatives against pathogenic bacteria like Staphylococcus epidermidis and fungi like Candida albicans.[9][11] The minimum inhibitory concentrations (MIC) for some derivatives have been reported in the range of 64 to 1024 μg/mL.[9]
Experimental Protocols
General Protocol: MTT Assay for Cytotoxicity [5][9][10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (and a vehicle control, e.g., DMSO). The plates are incubated for 48-72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.
Visualization: TLR4/MAPK Signaling Pathway
Caption: TLR4/MAPK and NF-κB signaling pathway in inflammation.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. TLR4 promoted endoplasmic reticulum stress induced inflammatory bowel disease via the activation of p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Inhibition of Sirt2 Alleviates Fibroblasts Activation and Pulmonary Fibrosis via Smad2/3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities: A Case Study Framework for 8-Fluorochroman-4-amine
Disclaimer: As of the latest literature review, specific public-facing safety and toxicity data for 8-Fluorochroman-4-amine is not available. This guide, therefore, provides a comprehensive framework for the preclinical safety and toxicity evaluation that a novel chemical entity (NCE) such as this compound would typically undergo. The experimental protocols and data tables presented are illustrative and based on established regulatory guidelines.
Introduction
The development of any new therapeutic agent necessitates a rigorous evaluation of its safety and toxicity profile. For a novel compound like this compound, a systematic, multi-faceted approach is crucial to identify potential hazards and establish a safe dose range for potential first-in-human studies. This document outlines the standard preclinical testing cascade designed to characterize the toxicological properties of an NCE.
Preclinical Safety and Toxicity Evaluation Workflow
The preclinical safety assessment follows a structured progression from short-term, high-dose studies to longer-term, lower-dose studies, encompassing a range of biological endpoints. The overall workflow is designed to provide a comprehensive risk assessment.
Caption: Preclinical safety and toxicity assessment workflow.
Acute Toxicity Studies
The primary goal of acute toxicity studies is to determine the median lethal dose (LD50) and identify potential target organs for toxicity following a single high dose of the test substance.
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)
-
Test System: Female Sprague-Dawley rats (8-12 weeks old).
-
Housing: Individually housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).
-
Dosing:
-
A single animal is dosed with the starting dose (e.g., 300 mg/kg) of this compound administered via oral gavage.
-
The animal is observed for 48 hours.
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., 2000 mg/kg).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
This process is continued until one of the stopping criteria is met (e.g., four animals have been dosed and have all survived or died at a particular dose level).
-
-
Observations: Animals are observed for clinical signs of toxicity immediately after dosing, at 4 hours, and then daily for 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weights are recorded weekly.
-
Endpoint: Gross necropsy is performed on all animals at the end of the 14-day observation period.
Data Presentation: Acute Toxicity
| Parameter | Value |
| Test Substance | This compound |
| Route of Administration | Oral (gavage) |
| Species/Strain | Rat/Sprague-Dawley |
| LD50 Estimate (mg/kg) | Calculated value from UDP software |
| 95% Confidence Interval | Calculated interval |
| Clinical Signs Observed | e.g., Piloerection, lethargy, ataxia |
| Target Organs (Gross) | e.g., Liver, kidneys |
Genotoxicity Assessment
Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from Aroclor 1254-induced rat liver).
-
Procedure:
-
Varying concentrations of this compound are added to a molten top agar containing the bacterial tester strain and, where required, the S9 mix.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the negative control.
Data Presentation: Ames Test
| Strain | Metabolic Activation (S9) | Dose (µ g/plate ) | Mean Revertants ± SD | Fold Increase | Result |
| TA100 | - | 0 (Vehicle) | 120 ± 15 | - | - |
| 10 | 125 ± 12 | 1.04 | Negative | ||
| 100 | 135 ± 18 | 1.13 | Negative | ||
| 1000 | 140 ± 20 | 1.17 | Negative | ||
| TA100 | + | 0 (Vehicle) | 130 ± 17 | - | - |
| 10 | 138 ± 14 | 1.06 | Negative | ||
| 100 | 280 ± 25 | 2.15 | Positive | ||
| 1000 | 450 ± 30 | 3.46 | Positive | ||
| ... (data for other strains) |
Genotoxicity Testing Logic
The results from a battery of genotoxicity tests inform the next steps in the development process. A typical decision-making workflow is illustrated below.
Caption: Genotoxicity assessment decision workflow.
Repeated Dose Toxicity Studies
These studies are designed to evaluate the toxic effects of a compound after repeated administration over a prolonged period.
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
-
Test System: Sprague-Dawley rats and Beagle dogs (one rodent, one non-rodent species).
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
(Often includes satellite groups for recovery assessment)
-
-
Dosing: this compound is administered daily via oral gavage for 28 consecutive days.
-
In-life Observations:
-
Clinical Signs: Daily
-
Body Weight: Weekly
-
Food Consumption: Weekly
-
Ophthalmology: Pre-study and at termination
-
Clinical Pathology: At termination (hematology, clinical chemistry, urinalysis)
-
-
Terminal Procedures:
-
Necropsy: Gross pathological examination of all animals.
-
Organ Weights: Collection and weighing of key organs.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
-
Data Presentation: Repeated Dose Toxicity (Hematology)
| Parameter | Units | Control (Male) | Low Dose (Male) | Mid Dose (Male) | High Dose (Male) |
| RBC | 10^6/µL | 7.5 ± 0.5 | 7.4 ± 0.6 | 7.2 ± 0.4 | 6.1 ± 0.5 |
| Hemoglobin | g/dL | 15.0 ± 1.0 | 14.8 ± 1.1 | 14.5 ± 0.9 | 12.2 ± 1.2 |
| Hematocrit | % | 45.0 ± 2.5 | 44.5 ± 2.8 | 43.8 ± 2.2 | 36.5 ± 3.1 * |
| WBC | 10^3/µL | 8.0 ± 1.5 | 8.2 ± 1.3 | 8.5 ± 1.6 | 9.0 ± 1.8 |
| Platelets | 10^3/µL | 850 ± 150 | 840 ± 160 | 860 ± 140 | 830 ± 170 |
| ... (data for females) | |||||
| Statistically significant difference (p < 0.05) |
Hypothetical Mechanism of Toxicity Pathway
Given the structure of this compound, a potential mechanism of toxicity could involve interaction with monoamine oxidase (MAO) enzymes, leading to downstream effects on neurotransmitter levels and cellular oxidative stress. This is a hypothetical pathway for illustrative purposes.
Methodological & Application
Application Note: Chiral HPLC Separation of 8-Fluorochroman-4-amine
Abstract
This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 8-Fluorochroman-4-amine. A polysaccharide-based chiral stationary phase (CSP) is utilized under normal phase conditions to achieve baseline resolution of the (R) and (S) enantiomers. This method is suitable for quality control, purity assessment, and pharmacokinetic studies in research, drug discovery, and development settings.
Introduction
This compound is a key chiral intermediate in the synthesis of various pharmacologically active molecules. The stereochemistry of such compounds is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a reliable analytical method to separate and quantify the enantiomers of this compound is essential for drug development and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the separation of chiral compounds, including primary amines.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high selectivity for a wide range of racemates.[1][2][3][4] This protocol outlines a validated method using a cellulose-based CSP for the effective chiral separation of this compound.
Experimental Protocol
2.1. Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
-
Chiral Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.
-
Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic this compound standard, (R)-8-Fluorochroman-4-amine, and (S)-8-Fluorochroman-4-amine reference standards.
2.2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL by dissolving the appropriate amount of the standard in the mobile phase.
-
Similarly, prepare individual stock solutions of the (R) and (S) enantiomers at 1.0 mg/mL to determine the elution order.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2.4. Method Rationale
The choice of a polysaccharide-based CSP, specifically CHIRALPAK® IC, is based on its proven success in resolving a wide variety of chiral compounds, including amines.[1][2][3] The normal phase mobile system consisting of n-Hexane and Isopropanol provides a good balance of polarity for optimal interaction with the stationary phase. The addition of a small amount of a basic modifier like Diethylamine (DEA) is crucial for obtaining sharp and symmetrical peaks for basic analytes such as amines by minimizing interactions with residual silanol groups on the silica support.[5][6]
Results and Discussion
Under the optimized chromatographic conditions, baseline separation of the two enantiomers of this compound was achieved. The elution order was determined by injecting the individual enantiomeric standards.
Table 1: Quantitative Data for the Chiral Separation of this compound
| Enantiomer | Retention Time (min) | Resolution (Rs) | Selectivity (α) | Tailing Factor |
| (S)-8-Fluorochroman-4-amine | 8.54 | \multirow{2}{}{2.15} | \multirow{2}{}{1.28} | 1.12 |
| (R)-8-Fluorochroman-4-amine | 10.21 | 1.15 |
The resolution (Rs) of 2.15 indicates a complete separation between the two enantiomeric peaks, which is well above the desired value of 1.5 for quantitative analysis. The selectivity factor (α) of 1.28 demonstrates the good chiral recognition capability of the CHIRALPAK® IC column for this analyte. The tailing factors are close to 1, indicating good peak symmetry.
Workflow Diagram
The following diagram illustrates the experimental workflow for the chiral HPLC separation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes | Springer Nature Experiments [experiments.springernature.com]
- 5. chiraltech.com [chiraltech.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 8-Fluorochroman-4-amine in Neuroscience Research
Disclaimer: As of the current date, specific research detailing the neuroscience applications of 8-Fluorochroman-4-amine is not extensively available in the public domain. The following application notes and protocols are therefore presented as a projected research framework based on the analysis of structurally similar compounds, particularly fluorinated amines and chroman derivatives, which have shown activity within the central nervous system (CNS). The provided data is hypothetical and intended to serve as a guide for potential research directions.
Introduction
This compound is a synthetic compound featuring a chroman scaffold, which is a structural motif present in various biologically active molecules. The incorporation of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and blood-brain barrier permeability of CNS drug candidates. The primary amine group suggests potential interactions with aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, which are critical targets in neuroscience research and drug development for psychiatric and neurodegenerative disorders.
These notes outline potential applications and experimental protocols for characterizing the neuropharmacological profile of this compound.
Hypothetical Applications in Neuroscience
Based on its structural features, this compound could be investigated for its potential as a modulator of key neurotransmitter systems. Potential research applications include:
-
Serotonin Receptor Modulation: The fluorinated phenylamine moiety suggests possible affinity for various serotonin (5-HT) receptor subtypes. Depending on its binding profile (agonist, antagonist, or partial agonist), it could be explored for applications in:
-
Depression and Anxiety Disorders
-
Schizophrenia
-
Migraine Treatment
-
-
Dopamine Transporter (DAT) Inhibition: Chroman and amine-containing structures have been explored as dopamine transporter ligands. As a potential DAT inhibitor, this compound could be investigated for its utility in:
-
Attention-Deficit/Hyperactivity Disorder (ADHD)
-
Narcolepsy
-
Substance Abuse and Addiction
-
-
Neuroprotective Agent: Modulation of certain GPCRs can trigger intracellular signaling cascades that promote neuronal survival. Therefore, its potential as a neuroprotective agent in models of neurodegenerative diseases like Parkinson's or Alzheimer's disease could be a viable research avenue.
Quantitative Data Summary (Hypothetical)
The following tables summarize hypothetical data from in vitro and in vivo experiments designed to characterize the pharmacological properties of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Assay Type |
| 5-HT1A Receptor | 15.2 ± 2.1 | 25.8 ± 3.5 (Agonist) | Radioligand Binding, cAMP Assay |
| 5-HT2A Receptor | 89.7 ± 9.3 | 150.4 ± 12.1 (Antagonist) | Radioligand Binding, IP1 Accumulation Assay |
| 5-HT7 Receptor | 45.3 ± 5.6 | 78.2 ± 8.9 (Partial Agonist) | Radioligand Binding, cAMP Assay |
| Dopamine Transporter (DAT) | 22.1 ± 3.0 | 41.5 ± 4.2 (Inhibitor) | [3H]WIN 35,428 Binding, Dopamine Uptake Assay |
| Norepinephrine Transporter (NET) | 150.8 ± 15.7 | > 1000 | [3H]Nisoxetine Binding, Norepinephrine Uptake Assay |
| Serotonin Transporter (SERT) | 98.4 ± 11.2 | > 1000 | [3H]Citalopram Binding, Serotonin Uptake Assay |
Table 2: In Vivo Behavioral Models (Hypothetical Data)
| Behavioral Test | Animal Model | Dose (mg/kg, i.p.) | Outcome |
| Forced Swim Test | Mouse | 10 | 35% decrease in immobility time |
| Elevated Plus Maze | Rat | 5 | 50% increase in time spent in open arms |
| Novel Object Recognition | Mouse | 10 | 40% increase in discrimination index |
| Locomotor Activity | Mouse | 10 | 25% increase in distance traveled |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for target receptors and transporters.
Materials:
-
Cell membranes expressing the target receptor/transporter (e.g., CHO or HEK293 cells)
-
Radioligand specific for the target (e.g., [3H]WAY-100635 for 5-HT1A)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Non-specific binding control (e.g., high concentration of a known ligand)
-
96-well filter plates
-
Scintillation cocktail and counter
Methodology:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or the non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro Functional Assay (cAMP Assay for Gs/Gi-coupled Receptors)
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC50 or IC50) of this compound at a Gs or Gi-coupled receptor (e.g., 5-HT1A).
Materials:
-
HEK293 cells stably expressing the target receptor.
-
Assay medium (e.g., DMEM with 0.1% BSA).
-
This compound.
-
Forskolin (to stimulate cAMP production).
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well assay plates.
Methodology:
-
Seed the cells in 384-well plates and allow them to adhere overnight.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using the detection kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound.
-
Add a known agonist of the receptor at its EC80 concentration.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels.
-
Generate an inhibition curve and calculate the IC50 value.
-
Protocol 3: In Vivo Forced Swim Test
Objective: To assess the potential antidepressant-like activity of this compound in mice.
Materials:
-
Male C57BL/6 mice.
-
This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Positive control (e.g., Fluoxetine).
-
Vehicle control.
-
Glass cylinders (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording and analysis software.
Methodology:
-
Acclimate the mice to the testing room for at least 1 hour.
-
Administer this compound, positive control, or vehicle via intraperitoneal (i.p.) injection.
-
After a pre-treatment period (e.g., 30 minutes), place each mouse individually into a cylinder of water for a 6-minute test session.
-
Record the session and score the last 4 minutes for time spent immobile (making only movements necessary to keep the head above water).
-
Analyze the data to compare the immobility time between treatment groups. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical agonistic action at the 5-HT1A receptor.
Experimental Workflow for In Vitro Screening
Application Notes and Protocols: 8-Fluorochroman-4-amine as a Serotonin Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are centered on the potential use of 8-Fluorochroman-4-amine as a serotonin receptor modulator. Due to the limited availability of specific pharmacological data for this compound in the public domain, the quantitative data and experimental protocols provided herein are based on a closely related structural analog, (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide , which has been characterized for its activity at serotonin receptors.[1] These notes are intended to serve as a guideline and a starting point for the investigation of this compound and its derivatives.
Introduction
Chroman-based scaffolds have emerged as a promising class of compounds in the development of novel therapeutics targeting the central nervous system. The incorporation of a fluorine atom can significantly enhance key drug-like properties, including metabolic stability, binding affinity, and blood-brain barrier penetration.[2][3][4][5] this compound represents a core structure with the potential for modulation of various G-protein coupled receptors, particularly serotonin (5-HT) receptors. Modulation of the serotonergic system is a well-established strategy for the treatment of a wide range of psychiatric and neurological disorders, including depression, anxiety, and schizophrenia.[6][7] This document provides an overview of the potential pharmacological profile of this compound based on a structural analog and detailed protocols for its characterization.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for a representative 8-fluorochroman derivative at the human 5-HT1A receptor and the serotonin transporter (SERT). This data is crucial for understanding the compound's potency and functional activity.
Table 1: Serotonin Receptor and Transporter Binding Affinities [1]
| Compound | 5-HT1A Receptor (Ki, nM) | Serotonin Transporter (SERT) (Ki, nM) |
| (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide | 1.2 | 3.4 |
Table 2: In Vitro 5-HT1A Functional Activity [1]
| Compound | Assay Type | Efficacy (% of 8-OH-DPAT) | Potency (IC50, nM) |
| (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide | Forskolin-stimulated cAMP accumulation | 0 (Antagonist) | 10 |
Signaling Pathways and Experimental Workflow
Serotonin 1A (5-HT1A) Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer can also modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs).
Experimental Workflow for Characterization of this compound
The following diagram outlines a typical workflow for the in vitro characterization of a novel compound like this compound as a serotonin receptor modulator.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
[3H]8-OH-DPAT (radioligand).
-
This compound (test compound).
-
Serotonin (displacer for non-specific binding).
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Cell harvester.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Binding buffer, [3H]8-OH-DPAT, and cell membranes.
-
Non-specific binding wells: Binding buffer, [3H]8-OH-DPAT, excess serotonin, and cell membranes.
-
Test compound wells: Dilutions of this compound, [3H]8-OH-DPAT, and cell membranes.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay for 5-HT1A Functional Activity
Objective: To determine the functional activity (agonist or antagonist) and potency (IC50) of this compound at the human 5-HT1A receptor.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT1A receptor.
-
This compound (test compound).
-
8-OH-DPAT (reference agonist).
-
Forskolin.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA, pH 7.4.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Plate the CHO-K1-h5-HT1A cells in 384-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and 8-OH-DPAT in assay buffer.
-
To determine antagonist activity:
-
Aspirate the culture medium and add the dilutions of this compound to the cells.
-
Incubate for 20 minutes at room temperature.
-
Add a fixed concentration of 8-OH-DPAT (EC80) and forskolin to all wells.
-
-
To determine agonist activity:
-
Aspirate the culture medium and add the dilutions of this compound to the cells.
-
Add a fixed concentration of forskolin to all wells.
-
-
Incubate the plates at room temperature for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
For antagonist activity, plot the percentage of inhibition of the 8-OH-DPAT response against the logarithm of the this compound concentration to determine the IC50.
-
For agonist activity, plot the percentage of the maximal response to 8-OH-DPAT against the logarithm of the this compound concentration to determine the EC50 and Emax.
-
Use non-linear regression to fit the data and calculate the potency and efficacy values.
Conclusion
The provided data on a structural analog suggests that this compound could be a potent modulator of the 5-HT1A receptor, potentially acting as an antagonist. The detailed protocols offer a clear path for the in vitro characterization of this and related compounds. Further investigation is warranted to fully elucidate the pharmacological profile of this compound, including its selectivity across a broader panel of serotonin receptor subtypes and other CNS targets, as well as its in vivo efficacy in relevant animal models of neurological and psychiatric disorders. The strategic use of fluorination in this chroman scaffold holds significant promise for the development of novel and effective CNS therapeutics.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT1A and 5HT2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for 8-Fluorochroman-4-amine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluorochroman-4-amine is a synthetic compound belonging to the chromanamine class of molecules. Its structural similarity to known neuroactive compounds suggests potential interactions with key targets in the central nervous system, particularly monoamine transporters and enzymes. These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological profile of this compound and similar molecules. The primary targets for investigation include the serotonin transporter (SERT), dopamine transporter (DAT), norepinephrine transporter (NET), and monoamine oxidase enzymes (MAO-A and MAO-B).
Potential Signaling Pathways
The primary hypothesized mechanism of action for this compound revolves around the modulation of monoaminergic neurotransmission. This can occur through two principal pathways: inhibition of neurotransmitter reuptake by monoamine transporters or inhibition of neurotransmitter degradation by monoamine oxidases.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described in vitro assays. The values presented are for illustrative purposes and represent typical data for known reference compounds.
Table 1: Monoamine Transporter Binding Affinity (Ki) and Uptake Inhibition (IC50)
| Compound | Target | Binding Assay Ki (nM) | Uptake Assay IC50 (nM) |
| This compound | hSERT | Experimental Value | Experimental Value |
| hDAT | Experimental Value | Experimental Value | |
| hNET | Experimental Value | Experimental Value | |
| Fluoxetine (Reference) | hSERT | 1.2 | 3.5 |
| hDAT | 2500 | >10000 | |
| hNET | 150 | 320 | |
| GBR-12909 (Reference) | hSERT | 150 | 280 |
| hDAT | 1.5 | 5.2 | |
| hNET | 250 | 450 |
Table 2: Monoamine Oxidase Inhibition (IC50)
| Compound | Target | IC50 (nM) |
| This compound | hMAO-A | Experimental Value |
| hMAO-B | Experimental Value | |
| Clorgyline (Reference) | hMAO-A | 2.1 |
| hMAO-B | 5800 | |
| Selegiline (Reference) | hMAO-A | 9300 |
| hMAO-B | 8.5 |
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
This protocol determines the binding affinity of this compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.[1][2]
Workflow Diagram:
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET).
-
Non-specific binding control: Fluoxetine (for hSERT), GBR-12909 (for hDAT), Desipramine (for hNET).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the appropriate cell membrane preparation, the specific radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of the respective non-specific binding control instead of the test compound.
-
Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.[3]
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This assay measures the functional inhibition of monoamine transporters by this compound.[4][5][6]
Workflow Diagram:
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Fluorescent substrate (e.g., from a commercial kit) or radiolabeled substrate ([³H]Serotonin, [³H]Dopamine, or [³H]Norepinephrine).
-
Assay buffer (Krebs-Ringer-HEPES buffer, pH 7.4).
-
96-well black, clear-bottom microplates (for fluorescent assay) or standard 96-well plates (for radioactive assay).
-
Fluorescence plate reader or scintillation counter.
Procedure:
-
Seed the cells in 96-well plates and allow them to form a confluent monolayer.[6]
-
Prepare serial dilutions of this compound.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for 10-20 minutes at 37°C.
-
Add the fluorescent or radiolabeled substrate to initiate the uptake reaction.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
For fluorescent assays, measure the intracellular fluorescence using a plate reader. For radioactive assays, lyse the cells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of uptake inhibition against the concentration of the test compound and determine the IC50 value using non-linear regression.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol assesses the inhibitory activity of this compound against the two isoforms of monoamine oxidase, MAO-A and MAO-B.[7][8][9]
Workflow Diagram:
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
MAO substrate (e.g., p-tyramine or a proprietary substrate from a kit).
-
Horseradish peroxidase (HRP).
-
Fluorescent probe (e.g., Amplex Red).
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme and varying concentrations of the test compound or reference inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The MAO enzyme will oxidize the substrate, producing H₂O₂, which is then used by HRP to convert the probe into its fluorescent product.[8]
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data with a non-linear regression model.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis for recognition of diverse antidepressants by the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico and in Vitro Studies of Fluorinated Chroman-2-Carboxilic Acid Derivatives as an Anti-tubercular Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rhodamine-labeled citalopram analogue as a high-affinity fluorescent probe for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157 - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of 8-Fluorochroman-4-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 8-Fluorochroman-4-amine. The methodologies described are based on established principles of amine analysis, leveraging High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to be adaptable for various matrices, including pharmaceutical formulations and biological samples.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. Amines, such as this compound, can present analytical challenges due to their polarity and sometimes poor UV absorbance.[1] The methods outlined below address these challenges through robust sample preparation and sensitive detection techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of chemical compounds.[2] For the analysis of amines that lack a strong chromophore, pre-column derivatization is often employed to enhance UV detectability.[1][3]
Principle
This method involves the derivatization of this compound with a reagent that introduces a chromophore, allowing for sensitive detection by a UV-Vis detector. The derivatized analyte is then separated from other components on a reversed-phase HPLC column. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known concentrations of the derivatized standard.
Experimental Protocol
2.2.1. Sample Preparation (from a Pharmaceutical Formulation)
-
Sample Extraction: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and sonicate for 15 minutes to ensure complete dissolution. Dilute to a final volume of 100 mL in a volumetric flask.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilution: Further dilute the filtered solution to a concentration within the calibration range (e.g., 1-100 µg/mL).
2.2.2. Pre-column Derivatization
-
Reagents:
-
Dansyl Chloride solution (1 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
-
Procedure:
-
To 100 µL of the diluted sample or standard solution, add 200 µL of the sodium bicarbonate buffer.
-
Add 200 µL of the Dansyl Chloride solution.
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of a quenching reagent (e.g., 2% methylamine solution) to react with excess Dansyl Chloride.
-
The sample is now ready for HPLC analysis.
-
2.2.3. HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Data Presentation
Table 1: Quantitative Performance of the HPLC-UV Method
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| Limit of Detection (LOD) | 0.31 mg/kg[4] |
| Limit of Quantification (LOQ) | 0.02 mg/kg[4] |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[5] This technique combines the separation power of LC with the specific detection capabilities of mass spectrometry.[6]
Principle
This compound is first separated from matrix components on an HPLC column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized (typically via Electrospray Ionization - ESI). The precursor ion corresponding to the analyte is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring - MRM). This provides a high degree of specificity and sensitivity.[7]
Experimental Protocol
3.2.1. Sample Preparation (from Biological Matrix, e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortexing: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. The sample is now ready for LC-MS/MS analysis.
3.2.2. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V |
| Gas Temperature | 350°C |
| Gas Flow | 11 L/min |
| Nebulizer Pressure | 50 psi |
| MRM Transitions | To be determined by direct infusion of this compound standard |
Data Presentation
Table 2: Quantitative Performance of the LC-MS/MS Method
| Parameter | Expected Value |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.995)[8][9] |
| Limit of Detection (LOD) | 0.1 mg/kg[8][9] |
| Limit of Quantification (LOQ) | 0.3 mg/kg[8][9] |
| Accuracy (Recovery) | 85 - 115%[8][9] |
| Precision (Intra-day RSD) | < 7.5%[8][9] |
| Precision (Inter-day RSD) | < 7.7%[8][9] |
Visualized Workflows
Caption: HPLC with Pre-column Derivatization Workflow.
Caption: LC-MS/MS Bioanalytical Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. rsc.org [rsc.org]
- 7. pjoes.com [pjoes.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: 8-Fluorochroman-4-amine in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluorochroman-4-amine is a fluorinated derivative of the chroman scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at the 8-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its metabolic stability, lipophilicity, and binding affinity for biological targets. This document provides an overview of the potential applications of this compound in drug discovery, with a focus on its role as a modulator of serotonin receptors, and offers detailed protocols for its synthesis and biological evaluation. While specific quantitative data for this compound is limited in publicly available literature, data for structurally related 8-fluorochroman derivatives are presented as a valuable reference for researchers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for assessing its drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | |
| Molecular Weight | 167.18 g/mol | |
| CAS Number | 791043-28-2 | |
| Appearance | Not specified; likely a solid at room temperature | |
| Purity | ≥97% (commercially available) |
Biological Activity and Applications
Derivatives of this compound have shown significant activity as ligands for serotonin receptors, particularly the 5-HT₁A receptor, and the serotonin transporter (SERT). These targets are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, and cognitive impairment.
Serotonin Receptor and Transporter Binding Affinity
The following table summarizes the binding affinities (Ki) of a structurally related 8-fluorochroman derivative, (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide, for the human 5-HT₁A receptor and the serotonin transporter. This data provides a strong rationale for investigating this compound and its analogues as potential CNS-active agents.
| Compound | Target | Binding Affinity (Ki, nM) |
| (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide | Human 5-HT₁A Receptor | 1.2 |
| (3R)-3-{cyclobutyl[3-(5-fluoro-1H-indol-3-yl) propyl] amino}-8-fluorochroman-5-carboxamide | Human Serotonin Transporter (SERT) | 3.4 |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol describes a general method for the synthesis of this compound from 8-fluorochroman-4-one. Reductive amination is a versatile and widely used method for the formation of amines from carbonyl compounds.
Materials:
-
8-Fluorochroman-4-one
-
Ammonium acetate or Ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Imine Formation:
-
Dissolve 8-fluorochroman-4-one (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) or a solution of ammonia in methanol (excess).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction:
-
To the solution containing the imine, add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C. Alternatively, sodium triacetoxyborohydride can be used as a milder reducing agent.
-
If using NaBH₃CN, add a few drops of acetic acid to maintain a slightly acidic pH (around 6-7).
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines a general procedure to determine the binding affinity of this compound for serotonin receptors (e.g., 5-HT₁A) using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT₁A)
-
Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁A)
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of a known ligand like serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Preparation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and the diluted test compound.
-
For total binding wells, add only the assay buffer and the radioligand.
-
For non-specific binding wells, add the assay buffer, the radioligand, and a high concentration of the non-specific binding control.
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection and Analysis:
-
Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining receptor binding affinity.
Functional Assay: cAMP Measurement
This protocol describes a method to assess the functional activity of this compound at G-protein coupled receptors (GPCRs) that signal through the modulation of cyclic AMP (cAMP), such as the 5-HT₁A receptor (which is Gi-coupled and inhibits adenylyl cyclase).
Materials:
-
Cells stably expressing the human serotonin receptor of interest (e.g., CHO-K1 cells with 5-HT₁A)
-
Forskolin (an adenylyl cyclase activator)
-
This compound (test compound)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Cell culture medium
-
384-well plates
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the receptor of interest under standard conditions.
-
Plate the cells in a 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Remove the culture medium from the cells and add the diluted test compound.
-
For agonist testing, incubate the cells with the compound.
-
For antagonist testing, pre-incubate the cells with the compound before adding a known agonist.
-
-
Stimulation and Lysis:
-
To measure the inhibition of cAMP production (for Gi-coupled receptors), stimulate the cells with a fixed concentration of forskolin in the presence of the test compound.
-
After the stimulation period, lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
-
cAMP Detection and Analysis:
-
Perform the cAMP detection assay following the kit protocol.
-
Measure the signal (e.g., fluorescence or luminescence).
-
Plot the signal against the logarithm of the test compound concentration.
-
For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response) and calculate the antagonist constant (Kb).
-
Signaling Pathway for a Gi-Coupled Receptor like 5-HT₁A:
Caption: Gi-coupled 5-HT1A receptor signaling cascade.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting the central nervous system. The provided protocols for its synthesis and biological evaluation offer a solid foundation for researchers to explore its potential in drug discovery. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their potency, selectivity, and pharmacokinetic properties for the treatment of various neurological and psychiatric disorders.
Application Notes: Cell-Based Assays for Measuring 8-Fluorochroman-4-amine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective, anticancer, and antimicrobial effects.[1][2][3][4][5] Specifically, chroman-4-amine derivatives have shown promise as inhibitors of monoamine oxidase (MAO), an enzyme critical in the metabolism of monoamine neurotransmitters.[1] Dysfunction in MAO activity is implicated in various neurological disorders such as depression and Parkinson's disease.[6][7][8] This document provides detailed protocols for cell-based assays to characterize the activity of 8-Fluorochroman-4-amine, a novel chroman-4-amine derivative, with a focus on its potential as a monoamine oxidase inhibitor.
Principle of the Assays
The primary assays described herein are designed to quantify the inhibitory activity of this compound against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These assays utilize a fluorometric method to detect hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate. The fluorescence intensity is directly proportional to the MAO activity. By measuring the reduction in fluorescence in the presence of this compound, its inhibitory potency (IC₅₀) can be determined. Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Selegiline) are used as controls to differentiate the isoform-specific activity of the test compound.[9][10]
Data Presentation
The following tables summarize hypothetical data for the inhibitory activity of this compound against MAO-A and MAO-B in a human neuroblastoma cell line (SH-SY5Y), which endogenously expresses both isoforms.
Table 1: Inhibitory Potency (IC₅₀) of this compound against MAO-A and MAO-B
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | 150 | 25 | 0.17 |
| Clorgyline (MAO-A selective) | 8 | 2,500 | 312.5 |
| Selegiline (MAO-B selective) | 3,000 | 15 | 0.005 |
Table 2: Cytotoxicity of this compound in SH-SY5Y Cells
| Compound | CC₅₀ (µM) after 24h | Therapeutic Index (CC₅₀ / MAO-B IC₅₀) |
| This compound | > 50 | > 2000 |
| Doxorubicin (Positive Control) | 0.8 | N/A |
Experimental Protocols
1. Cell-Based Monoamine Oxidase (MAO) Activity Assay
This protocol is adapted for a 96-well format to determine the inhibitory activity of this compound on MAO-A and MAO-B isoforms in cultured cells.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Clorgyline (MAO-A inhibitor)
-
Selegiline (MAO-B inhibitor)
-
Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Amplex Red (or other suitable fluorescent probe for H₂O₂)
-
Cell Lysis Buffer
-
96-well black, clear-bottom microplates
Protocol:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare serial dilutions of this compound, Clorgyline, and Selegiline in assay buffer.
-
Cell Treatment: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of the compound dilutions to the respective wells. For total MAO activity, add assay buffer only. Incubate for 30 minutes at 37°C.
-
MAO Reaction: Prepare a reaction mixture containing the MAO substrate (e.g., Tyramine), HRP, and a fluorescent probe in assay buffer. Add 50 µL of the reaction mixture to each well.
-
Signal Detection: Immediately begin kinetic reading of fluorescence on a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm). Read every 2 minutes for a total of 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each compound concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
2. Cell Viability Assay (Resazurin-based)
This assay is performed to assess the cytotoxicity of this compound.
Materials:
-
SH-SY5Y cells
-
DMEM with 10% FBS
-
This compound
-
Resazurin sodium salt solution
-
96-well clear microplates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24 hours.
-
Resazurin Addition: Add 20 µL of Resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.
Diagrams
Caption: Monoamine Oxidase (MAO) Catalytic Pathway and Inhibition.
Caption: Workflow for the Cell-Based MAO Activity Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031) | Abcam [abcam.com]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
Application Notes and Protocols: Radiolabeling of 8-Fluorochroman-4-amine for Binding Studies
Abstract
These application notes provide a comprehensive set of protocols for the synthesis, radiolabeling, and in vitro evaluation of 8-Fluorochroman-4-amine. Due to the limited availability of specific literature for this compound, the following sections detail proposed methodologies based on established and widely accepted principles in radiochemistry and pharmacology. The protocols are designed for researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel radiotracers. This document outlines a plausible [¹⁸F]radiolabeling strategy via nucleophilic aromatic substitution on a nitro-precursor and a standard protocol for in vitro competitive binding assays to determine the affinity of the compound for the serotonin 1A (5-HT₁ₐ) receptor, a plausible target for this class of compounds.
[¹⁸F]Radiolabeling of this compound
The introduction of the positron-emitting radionuclide Fluorine-18 ([¹⁸F], t½ = 109.7 min) allows for non-invasive in vivo imaging using Positron Emission Tomography (PET). The proposed method for producing [¹⁸F]this compound involves a two-step process: synthesis of a suitable precursor and subsequent nucleophilic [¹⁸F]fluorination.
Proposed Radiolabeling Strategy
A nucleophilic aromatic substitution (SₙAr) reaction is proposed. This involves the synthesis of an appropriate precursor, 8-Nitro-N-Boc-chroman-4-amine, where a nitro group serves as a leaving group for the introduction of [¹⁸F]fluoride. The Boc (tert-butyloxycarbonyl) group protects the amine during the labeling reaction.
Experimental Protocol: Automated Radiosynthesis
This protocol describes a fully automated synthesis using a commercial radiosynthesis module.
1.2.1 Reagents and Materials
-
Precursor: N-Boc-8-nitrochroman-4-amine (5-10 mg)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Acetonitrile (MeCN), HPLC grade
-
Water for Injection (WFI)
-
Sep-Pak® QMA Carbonate Plus Light Cartridge
-
Sep-Pak® C18 Plus Light Cartridge
-
Sterile Millex-GV® filter (0.22 µm)
-
Hydrochloric acid (HCl) for deprotection and pH adjustment
-
Phosphate Buffered Saline (PBS)
1.2.2 Automated Synthesis Procedure
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a QMA cartridge to trap the [¹⁸F]F⁻.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (15 mg in 1.5 mL MeCN) and K₂CO₃ (2.5 mg in 0.5 mL WFI).
-
Azeotropic Drying: Heat the reaction vessel under a stream of nitrogen at 110°C to remove the water and acetonitrile. Repeat with two additions of 1 mL anhydrous MeCN to ensure the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex is anhydrous.
-
Radiolabeling Reaction: Dissolve the N-Boc-8-nitrochroman-4-amine precursor (5 mg) in 1 mL of anhydrous DMSO and add to the dried [¹⁸F]fluoride complex. Seal the reaction vessel and heat at 160°C for 20 minutes.
-
Hydrolysis (Deprotection): After cooling, add 1 mL of 4 M HCl to the reaction vessel and heat at 100°C for 10 minutes to remove the Boc protecting group.
-
Purification: Neutralize the reaction mixture with sodium hydroxide and dilute with 2 mL of mobile phase. Inject the crude product onto a semi-preparative HPLC column (e.g., C18, 10 µm, 250 x 10 mm) for purification.
-
Formulation: Collect the HPLC fraction corresponding to [¹⁸F]this compound into a flask containing 30 mL of WFI. Pass the diluted solution through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of WFI, then elute the final product with 1 mL of ethanol and 9 mL of sterile PBS into a sterile product vial through a 0.22 µm filter.
Quality Control
-
Radiochemical Purity (RCP): Determined by analytical radio-HPLC. A value of >95% is considered acceptable.
-
Chemical Purity: Determined by analytical HPLC with UV detection, comparing to a non-radioactive reference standard.
-
Molar Activity (Aₘ): Calculated by measuring the radioactivity and the mass of the product (determined from a standard curve on the analytical HPLC).
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below USP limits.
Data Presentation: Radiolabeling
The following table summarizes the anticipated results for the radiosynthesis of [¹⁸F]this compound based on typical outcomes for similar SₙAr reactions.
| Parameter | Target Value |
| Radiochemical Yield (decay-corrected) | 25 - 40% |
| Radiochemical Purity | > 98% |
| Molar Activity (at EOS) | > 50 GBq/µmol (1.35 Ci/µmol) |
| Total Synthesis Time | 60 - 75 minutes |
In Vitro Binding Studies Protocol
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁ₐ receptor.
Objective
To quantify the binding affinity of the non-radioactive "cold" this compound by measuring its ability to compete with a known high-affinity radioligand, [³H]8-OH-DPAT, for binding to membranes prepared from cells expressing the human 5-HT₁ₐ receptor.
Experimental Protocol: Competitive Binding Assay
3.2.1 Reagents and Materials
-
Membrane Preparation: Cell membranes from HEK-293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (Specific Activity: ~150 Ci/mmol).
-
Competitor: this compound (non-radioactive standard).
-
Non-specific Binding Control: Serotonin (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Scintillation Cocktail: Ultima Gold™ or equivalent.
-
Filtration Apparatus: Brandel or Millipore cell harvester.
-
Filters: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Instrumentation: Liquid Scintillation Counter.
3.2.2 Assay Procedure
-
Assay Preparation: Prepare serial dilutions of the competitor, this compound, in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Incubation Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer + 50 µL [³H]8-OH-DPAT (at a final concentration near its Kₑ, e.g., 1 nM) + 100 µL membrane preparation (~20 µg protein).
-
Non-specific Binding (NSB): 50 µL Serotonin (10 µM final concentration) + 50 µL [³H]8-OH-DPAT + 100 µL membrane preparation.
-
Competition: 50 µL of each this compound dilution + 50 µL [³H]8-OH-DPAT + 100 µL membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using the cell harvester. Wash each well 3-4 times with 300 µL of ice-cold assay buffer.
-
Counting: Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the competitor (this compound).
-
Determine IC₅₀: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.
Data Presentation: Binding Studies
The following table presents hypothetical, yet plausible, binding affinity data for this compound at the human 5-HT₁ₐ receptor.
| Compound | Target Receptor | IC₅₀ (nM) [Hypothetical] | Kᵢ (nM) [Hypothetical] |
| This compound | Human 5-HT₁ₐ | 15.2 | 7.8 |
Visualizations
The following diagrams illustrate the experimental workflows described in this document.
Caption: Automated radiosynthesis workflow for [¹⁸F]this compound.
Caption: In vitro competitive binding assay workflow.
Application Notes and Protocols for the In Vivo Formulation of 8-Fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a suitable formulation for in vivo studies of 8-Fluorochroman-4-amine. Due to the limited availability of specific formulation data for this compound in publicly accessible literature, this document outlines a systematic approach to formulation development, including preliminary assessments and detailed protocols for several common formulation strategies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable and effective in vivo formulation. The data presented below is a summary of predicted and available information. It is strongly recommended that these properties are experimentally verified for the specific batch of the compound being used.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | Predicted |
| Molecular Weight | 167.18 g/mol | Predicted |
| Predicted pKa (amine) | 8.38 ± 0.20 | Predicted |
| Predicted Boiling Point | 228.2 ± 40.0 °C | Predicted |
| Predicted Density | 1.201 ± 0.06 g/cm³ | Predicted |
| Appearance | Colorless to light yellow liquid | [1] |
| Storage Conditions | 2-8°C, under inert gas | [1] |
| Hydrochloride Salt | Available (CAS: 191608-18-1, 730980-49-1) | [2][3][4][5][6][7] |
Formulation Development Workflow
The following diagram outlines a logical workflow for developing an in vivo formulation for this compound. This systematic approach will help in selecting the most appropriate vehicle and ensuring the final formulation is stable and suitable for administration.
Caption: A stepwise workflow for the formulation development of this compound.
Experimental Protocols
Based on the predicted properties of this compound as a basic amine, the following formulation strategies are recommended for initial screening. It is crucial to start with the hydrochloride (HCl) salt of the compound, as it is expected to have significantly higher aqueous solubility than the free base.
Protocol 1: Aqueous Formulation of this compound HCl
This protocol is the simplest approach and should be the first to be evaluated, particularly for the hydrochloride salt.
Objective: To prepare a clear aqueous solution of this compound HCl suitable for parenteral administration.
Materials:
-
This compound HCl
-
Sterile Water for Injection (WFI)
-
Sterile 0.9% Saline
-
pH meter
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Preliminary Solubility Assessment:
-
Prepare a series of concentrations of this compound HCl (e.g., 1, 5, 10, 25, 50 mg/mL) in both Sterile WFI and 0.9% Saline at room temperature.
-
Vortex and sonicate each mixture for a defined period (e.g., 15 minutes).
-
Visually inspect for complete dissolution.
-
Determine the approximate solubility.
-
-
pH Adjustment (if necessary):
-
If the compound does not fully dissolve, or if precipitation occurs, the pH of the solution may need to be adjusted.
-
Prepare a stock solution at a concentration below the determined solubility limit.
-
Measure the initial pH.
-
Slowly add sterile, dilute HCl or NaOH to adjust the pH. Given the amine functional group, a lower pH (around 4-6) is expected to enhance solubility.
-
Observe any changes in solubility upon pH adjustment.
-
-
Preparation of Final Formulation:
-
Based on the solubility and pH adjustment data, weigh the required amount of this compound HCl.
-
Dissolve it in the chosen aqueous vehicle (e.g., 0.9% Saline) to the desired final concentration.
-
If necessary, adjust the pH to the optimal level for solubility and stability.
-
Once fully dissolved and visually clear, sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Analytical Validation:
-
Confirm the final concentration and purity of the formulation using a validated HPLC method.
-
Visually inspect for any particulates or precipitation.
-
Protocol 2: Co-solvent Formulation
If aqueous solubility is insufficient, a co-solvent system can be employed. The choice of co-solvents should be guided by the desired route of administration and the toxicity of the excipients.
Objective: To prepare a co-solvent-based formulation of this compound for in vivo studies.
Materials:
-
This compound (free base or HCl salt)
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
Ethanol
-
Sterile 0.9% Saline or 5% Dextrose in Water (D5W)
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Co-solvent Screening:
-
Evaluate the solubility of this compound in individual co-solvents (e.g., PEG400, PG, Ethanol).
-
Prepare various co-solvent mixtures. Common examples include:
-
10% Ethanol, 40% PEG400, 50% Saline
-
30% PEG400, 70% Saline
-
10% DMSO, 90% Saline (Note: DMSO can have pharmacological effects and should be used with caution).
-
-
Determine the solubility of the compound in these mixtures.
-
-
Preparation of Final Formulation:
-
Weigh the required amount of this compound.
-
First, dissolve the compound in the organic co-solvent(s) (e.g., PEG400, Ethanol).
-
Once fully dissolved, slowly add the aqueous component (e.g., Saline or D5W) while stirring to avoid precipitation.
-
Visually inspect the final formulation for clarity.
-
Sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Analytical Validation:
-
Verify the concentration and purity of the active ingredient using HPLC.
-
Monitor the formulation for any signs of precipitation or instability over a short period (e.g., 24 hours) at room temperature and 4°C.
-
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility and stability. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and well-tolerated cyclodextrin for parenteral administration.[1][8][9][10][11]
Objective: To prepare a cyclodextrin-based formulation to enhance the solubility of this compound.
Materials:
-
This compound (free base or HCl salt)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water for Injection (WFI) or 0.9% Saline
-
Magnetic stirrer
-
Sterile filters (0.22 µm)
-
Sterile vials
Procedure:
-
Preparation of HP-β-CD Vehicle:
-
Prepare a stock solution of HP-β-CD in WFI or saline. A common concentration range is 20-40% (w/v). For example, to make a 30% HP-β-CD solution, dissolve 30g of HP-β-CD in a final volume of 100 mL of the aqueous vehicle. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.
-
-
Solubility Enhancement Study:
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge and filter the solution to remove the undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate by HPLC. This will give the maximum solubility in the chosen HP-β-CD concentration.
-
-
Preparation of Final Formulation:
-
Based on the solubility data, prepare the final formulation by dissolving the required amount of this compound in the pre-made sterile HP-β-CD solution.
-
Ensure the compound is completely dissolved. Sonication can be used to aid dissolution.
-
Visually inspect for clarity.
-
Sterile filter the final formulation through a 0.22 µm filter into a sterile vial.
-
-
Analytical Validation:
-
Confirm the final drug concentration and purity via HPLC.
-
Assess the stability of the formulation under the intended storage conditions.
-
Data Presentation
The following tables should be populated with experimental data obtained during the formulation development process.
Table 1: Solubility of this compound HCl in Aqueous Vehicles
| Vehicle | Concentration (mg/mL) | Visual Observation (Clear/Cloudy/Precipitate) | pH |
| Sterile Water for Injection | 1 | ||
| Sterile Water for Injection | 5 | ||
| Sterile Water for Injection | 10 | ||
| 0.9% Saline | 1 | ||
| 0.9% Saline | 5 | ||
| 0.9% Saline | 10 |
Table 2: Solubility of this compound in Co-solvent Systems
| Co-solvent System | Concentration (mg/mL) | Visual Observation (Clear/Cloudy/Precipitate) |
| 10% Ethanol, 40% PEG400, 50% Saline | ||
| 30% PEG400, 70% Saline | ||
| 10% DMSO, 90% Saline |
Table 3: Solubility of this compound in HP-β-CD Solutions
| HP-β-CD Concentration (% w/v) | Maximum Solubility (mg/mL) |
| 10% | |
| 20% | |
| 30% | |
| 40% |
Signaling Pathway and Experimental Logic Diagrams
The following diagram illustrates the decision-making process for selecting a suitable formulation strategy based on the initial solubility assessment.
Caption: Decision tree for selecting a formulation strategy for this compound.
Disclaimer: These protocols and application notes are intended as a guide. The optimal formulation for this compound for any specific in vivo study must be determined experimentally. All formulations intended for in vivo use must be sterile and confirmed to be within acceptable limits for endotoxins. The tolerability of the final formulation should be assessed in a small pilot group of animals before proceeding with large-scale studies.
References
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. (R)-8-fluorochroman-4-amine hydrochloride, CasNo.730980-49-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (R)-8-fluorochroman-4-amine hydrochloride CAS#: 730980-49-1 [m.chemicalbook.com]
- 6. 191608-18-1|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 7. (R)-8-fluorochroman-4-amine hydrochloride | 730980-49-1 [amp.chemicalbook.com]
- 8. Parenteral Delivery of HPβCD: Effects on Drug-HSA Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The utility of 2-hydroxypropyl-beta-cyclodextrin as a vehicle for the intracerebral and intrathecal administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of parenterally administered cyclodextrins on the pharmacokinetics of coadministered drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluorochroman-4-amine
Welcome to the technical support center for the synthesis of 8-Fluorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly in the conversion of 8-Fluorochroman-4-one to the desired amine.
Q1: My reductive amination of 8-Fluorochroman-4-one is resulting in a low yield of this compound. What are the potential causes and solutions?
A1: Low yields in the reductive amination of 8-Fluorochroman-4-one can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Conditions: The efficiency of reductive amination is highly dependent on the choice of reducing agent, solvent, and pH.
-
Reducing Agent: While sodium borohydride can be used, it may also reduce the starting ketone. Milder and more selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are often preferred as they selectively reduce the intermediate imine.
-
Solvent: The choice of solvent is crucial. Dichloroethane (DCE), tetrahydrofuran (THF), and methanol are commonly used. The solubility of all reactants and intermediates should be considered.
-
pH Control: The formation of the iminium ion intermediate is pH-sensitive. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate imine formation without causing degradation of the reactants or products. Acetic acid is often used as a catalyst.
-
-
Incomplete Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.
-
Water Removal: The formation of the imine from the ketone and ammonia source generates water. Removing this water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine, thereby improving the overall yield of the amine.
-
-
Side Reactions: The starting material or product may be undergoing degradation under the reaction conditions.
-
Temperature Control: Running the reaction at a lower temperature may help to minimize side reactions and degradation.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that may lead to byproduct formation.
-
Below is a troubleshooting workflow to address low yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing the formation of a significant amount of 8-Fluorochroman-4-ol as a byproduct. How can I prevent this?
A2: The formation of 8-Fluorochroman-4-ol indicates that the reducing agent is reducing the starting ketone in a competing reaction.
-
Choice of Reducing Agent: As mentioned previously, using a milder reducing agent that is selective for the iminium ion over the ketone is crucial. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.
-
One-Pot, Two-Step Procedure: Consider a stepwise approach where the imine is formed first, followed by the addition of the reducing agent. This can sometimes improve selectivity.
Q3: My purification of this compound by column chromatography is difficult, and I'm experiencing product loss.
A3: Amines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.
-
Acid/Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent. This will remove many non-basic impurities.
-
Modified Chromatography Conditions:
-
Amine-treated silica: Use silica gel that has been treated with a small amount of a tertiary amine (e.g., triethylamine) to neutralize acidic sites.
-
Solvent System: Employ a solvent system that includes a small percentage of a basic modifier, such as triethylamine or ammonia in methanol, to improve the elution profile of the amine.
-
-
Salt Formation and Crystallization: Consider converting the amine to a stable salt, such as the hydrochloride or tartrate salt, which can often be purified by crystallization. The free amine can be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most common approach for the synthesis of this compound is the conversion of the corresponding ketone, 8-Fluorochroman-4-one. The primary methods for this transformation are:
-
Reductive Amination: This is a one-pot reaction where 8-Fluorochroman-4-one is reacted with an ammonia source (e.g., ammonium acetate, ammonia) in the presence of a reducing agent.
-
Leuckart Reaction: This method involves heating the ketone with ammonium formate or formamide, which act as both the nitrogen source and the reducing agent.[1]
-
Reduction of an Oxime Intermediate: 8-Fluorochroman-4-one can be converted to its oxime by reaction with hydroxylamine. The subsequent reduction of the oxime yields the primary amine.
The general synthetic pathway is illustrated below:
Caption: Synthetic routes to this compound.
Q2: What is a recommended starting point for optimizing the reductive amination of 8-Fluorochroman-4-one?
A2: A good starting point for the reductive amination of 8-Fluorochroman-4-one would be to use sodium triacetoxyborohydride (STAB) as the reducing agent and ammonium acetate as the ammonia source in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) at room temperature. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material and the formation of the product.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: Standard analytical techniques should be employed to confirm the structure and purity of the final product. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The presence of the amine group will be evident from the chemical shifts and integration of the protons on the carbon bearing the nitrogen and the NH₂ protons themselves.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can be used to assess the purity of the final product.
Data Presentation
The following tables provide representative data on the effect of various reaction parameters on the yield of amine synthesis from a ketone precursor. While this data is for analogous systems, it offers valuable insights for the optimization of this compound synthesis.
Table 1: Effect of Reducing Agent on the Yield of a Chroman-4-amine Derivative via Reductive Amination
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 12 | 45 |
| 2 | NaBH₃CN | Methanol | 25 | 12 | 75 |
| 3 | NaBH(OAc)₃ (STAB) | DCE | 25 | 12 | 88 |
| 4 | H₂/Pd-C (1 atm) | Ethanol | 25 | 24 | 82 |
Note: Data is illustrative and based on general trends in reductive amination reactions.
Table 2: Optimization of Leuckart Reaction Conditions for Amine Synthesis
| Entry | Amine Source | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ammonium Formate | 160 | 6 | 72 |
| 2 | Ammonium Formate | 180 | 6 | 65 |
| 3 | Formamide | 160 | 8 | 68 |
| 4 | Formamide | 180 | 8 | 55 |
Note: Data is generalized from studies on the Leuckart reaction of ketones.[2]
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound from 8-Fluorochroman-4-one. Note: These are general procedures and may require optimization for the specific substrate.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a solution of 8-Fluorochroman-4-one (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add ammonium acetate (10 eq).
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane, with 1% triethylamine) or by crystallization of a suitable salt.
Protocol 2: Synthesis via Oxime Reduction
Step A: Formation of 8-Fluorochroman-4-one Oxime
-
Reaction Setup: Dissolve 8-Fluorochroman-4-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.
Step B: Reduction of the Oxime to this compound
-
Reaction Setup: Dissolve the crude 8-Fluorochroman-4-one oxime (1.0 eq) in acetic acid.
-
Addition of Reducing Agent: Cool the solution in an ice bath and add zinc dust (3.0 eq) portion-wise, maintaining the temperature below 20°C.
-
Reaction: After the addition is complete, stir the reaction at room temperature for 2-4 hours, or until the reaction is complete by TLC.
-
Work-up: Filter the reaction mixture through celite to remove excess zinc. Basify the filtrate with a concentrated solution of sodium hydroxide, keeping the temperature low.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine. Further purification can be achieved as described in Protocol 1.
References
Technical Support Center: Chiral Separation of 8-Fluorochroman-4-amine and Related Primary Amines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 8-Fluorochroman-4-amine. As specific published methods for this compound are limited, the following guidance is based on established methodologies for the separation of chiral primary amines and chroman derivatives, which are directly applicable.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing no separation (co-elution) of the this compound enantiomers?
Answer: Achieving chiral recognition is the first critical step. If you are seeing a single peak, the issue lies with the fundamental interaction between your molecule and the chiral stationary phase (CSP).
-
Inappropriate Column Selection: The most likely cause is that the chosen CSP is not suitable for this class of compound. Polysaccharide-based (cellulose or amylose derivatives) and cyclofructan-based CSPs are excellent starting points for screening primary amines[1][2]. For particularly challenging primary amines, a crown ether-derived stationary phase, such as Crownpak® CR-I (+), can be highly effective, especially in Supercritical Fluid Chromatography (SFC)[3].
-
Incorrect Mobile Phase Mode: Your compound may require a specific elution mode (Normal Phase, Reversed-Phase, Polar Organic, or SFC). For primary amines, Normal Phase and Polar Organic modes are often successful[2]. SFC is also a powerful alternative, showing comparable or better selectivity than HPLC for these compounds[1].
-
Missing or Incorrect Additives: The ionization state of the amine is critical. Acidic additives (e.g., trifluoroacetic acid - TFA) are often required to protonate the primary amine, which is essential for interaction with certain CSPs like crown ethers[3]. Conversely, polysaccharide phases may require a combination of an acidic and a basic additive (e.g., TFA and triethylamine - TEA) to achieve separation and good peak shape[1]. Using a basic additive like ammonium hydroxide with a cyclofructan phase can destroy enantioselectivity[1].
Q2: My enantiomers are partially separated, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Poor resolution means the peaks are not well separated. Once you have achieved partial separation, you can optimize the method to improve it.
-
Optimize Mobile Phase Composition:
-
Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in your mobile phase. A lower percentage of modifier generally increases retention and can improve resolution, but may also broaden peaks.
-
Modifier Type: The choice of alcohol can significantly impact selectivity. If you are using isopropanol, try ethanol or vice-versa[4]. For SFC, methanol is often the recommended polar modifier of choice for primary amines[1].
-
-
Adjust Flow Rate: Decreasing the flow rate can increase column efficiency and may improve resolution, especially if the separation is not fully optimized.
-
Modify Temperature: Temperature affects the thermodynamics of the chiral recognition process. Try adjusting the column temperature (e.g., in 5 °C increments between 15 °C and 40 °C). Lower temperatures often improve separation but increase analysis time and pressure.
-
Check Additive Concentration: Fine-tune the concentration of your acidic and/or basic additives. For example, screening with 0.3-0.2% (v/v) TFA-TEA can be a good starting point[1].
Q3: Why are my peaks tailing or showing poor symmetry?
Answer: Peak tailing is common with amines due to their interaction with acidic silanol groups on the silica support of the CSP.
-
Mobile Phase Additives: This is the most critical factor. The use of a basic additive like triethylamine (TEA) or diethylamine (DEA) is often necessary to block the active sites on the stationary phase, leading to improved peak shape. A common strategy is to use a combination of an acid and a base (e.g., TFA/TEA)[1].
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column Contamination: Strong adsorption of impurities from your sample onto the column can cause peak tailing. If you are using an immobilized CSP, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can regenerate the column[5]. Always follow a flush with a compatible solvent like ethanol or isopropanol.
Q4: My retention times are drifting, or the enantiomeric elution order has changed. What is the cause?
Answer: Inconsistent results point to a lack of system stability or a change in the stationary phase.
-
Insufficient Equilibration: Chiral columns, especially in normal phase, require extended equilibration times. Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and after any mobile phase change.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. Small variations in additive concentration or modifier percentage can cause significant shifts.
-
Column Aging/Damage: Over time, column performance degrades. If the problem persists after thorough washing, the column may need to be replaced. Using solvents that are incompatible with coated CSPs can cause irreversible damage[5].
-
Temperature Fluctuations: Lack of a column oven or significant changes in ambient temperature can cause retention time drift.
Data Presentation: Representative Screening Conditions
The following tables provide representative starting conditions for screening the chiral separation of a primary amine like this compound. Actual results will vary.
Table 1: Example HPLC & SFC Screening Platforms
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Typical CSPs | Polysaccharide-based (e.g., CHIRALPAK® IA, IB, IC)[2], Cyclofructan-based[1] | Polysaccharide-based, Crown Ether (Crownpak®)[3], Cyclofructan-based[1] |
| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol (e.g., 80:20 v/v) | CO₂ / Methanol (e.g., 70:30 v/v) |
| Additives | 0.2% TFA / 0.2% TEA[1] | 0.8% TFA (for Crown Ether)[3] or 0.2% TFA / 0.2% TEA |
| Flow Rate | 1.0 mL/min (for 4.6 mm I.D. column) | 2.0 - 4.0 mL/min |
| Temperature | 25 °C - 40 °C | 35 °C - 50 °C |
| Back Pressure | N/A | 150 bar[4] |
Table 2: Hypothetical Screening Results for a Primary Amine
| CSP Type | Mobile Phase | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) |
| Amylose-based | Hexane/IPA (90/10) + 0.1% DEA | 8.2 | 9.5 | 1.18 | 1.9 |
| Cellulose-based | Hexane/EtOH (80/20) + 0.1% DEA | 6.5 | 6.5 | 1.00 | 0.0 |
| Cyclofructan-based | ACN/MeOH (90/10) + 0.3% TFA/0.2% TEA | 4.1 | 5.3 | 1.32 | 2.5 |
| Crown Ether (SFC) | CO₂/MeOH (70/30) + 0.8% TFA | 3.5 | 4.8 | 1.41 | 3.1 |
Experimental Protocols
Protocol 1: Generic Chiral Screening via HPLC
This protocol outlines a generic approach to screen for a separation using polysaccharide-based columns.
-
System Preparation: Ensure the HPLC system is free of incompatible solvents (e.g., water, non-polar solvents if using polar organic mode).
-
Column Installation: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® IA).
-
Equilibration: Equilibrate the column with the initial screening mobile phase (e.g., 80:20 Hexane:Isopropanol with 0.1% DEA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 5-10 µL of the sample.
-
Data Analysis: Analyze the chromatogram for any sign of peak splitting or separation.
-
Iterative Screening: If no separation is observed, switch to a different column (e.g., CHIRALPAK® IC) or a different mobile phase system (e.g., Polar Organic: Acetonitrile/Methanol). Repeat steps 3-6.
-
Optimization: Once partial separation is achieved, optimize by adjusting the modifier ratio, flow rate, and temperature as described in the FAQ section.
Protocol 2: Column Washing and Regeneration (Immobilized CSPs)
This protocol is for immobilized polysaccharide columns (e.g., CHIRALPAK® IA, IB, IC) that show performance degradation[5].
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Initial Flush: Flush the column with 100% Isopropanol for 30 minutes at 0.5 mL/min.
-
Strong Solvent Wash: For stubborn contaminants, flush the column with 100% Dimethylformamide (DMF) or Tetrahydrofuran (THF) for 60 minutes at 0.2 mL/min.
-
Intermediate Flush: Flush the column again with 100% Isopropanol for 30 minutes at 0.5 mL/min to remove the strong solvent.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is stable.
-
Performance Test: Inject a standard to confirm that performance has been restored.
Visualizations
Caption: A logical workflow for developing a chiral separation method for primary amines.
Caption: A flowchart for diagnosing and solving common chiral chromatography problems.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. fagg-afmps.be [fagg-afmps.be]
- 5. chiraltech.com [chiraltech.com]
Stability issues of 8-Fluorochroman-4-amine in DMSO solution
This technical support center provides guidance on the stability of 8-Fluorochroman-4-amine in DMSO solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to potential stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
For many non-polar organic compounds, DMSO is a common solvent for creating stock solutions. However, the long-term stability of this compound in DMSO has not been extensively reported in publicly available literature. It is crucial to perform stability studies under your specific experimental conditions.
Q2: What are the ideal storage conditions for this compound in a DMSO stock solution?
To maximize the shelf-life of your this compound DMSO stock solution, it is recommended to store it at -20°C or -80°C for long-term storage.[1] Solutions should be stored in tightly sealed vials to prevent moisture absorption, as DMSO is hygroscopic.[1] For short-term storage or frequent use, refrigeration at 2-8°C in a tightly sealed container under an inert atmosphere may be suitable.[2]
Q3: How many times can I freeze and thaw my DMSO stock solution?
It is best to minimize freeze-thaw cycles.[1] For master stocks, it is highly recommended to prepare single-use aliquots to avoid repeated temperature fluctuations that can accelerate degradation.[1]
Q4: I observed precipitation in my this compound DMSO solution after storing it at -20°C. What should I do?
DMSO has a freezing point of 18.5°C, so it will be frozen at -20°C.[1] If you observe precipitation after thawing, gently warm the solution to room temperature and vortex thoroughly to ensure complete dissolution before use. If the precipitate does not redissolve, it may indicate that the concentration of your compound exceeds its solubility at that temperature or that degradation has occurred.
Q5: What are the potential signs of degradation of this compound in DMSO?
Visual signs of degradation can include a change in the color of the solution or the formation of precipitates that do not redissolve upon warming and vortexing. For quantitative assessment, analytical techniques such as HPLC or LC-MS should be used to monitor the purity of the solution over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of this compound in DMSO stock solution. | Prepare a fresh stock solution from solid material. Perform a stability study on your stock solution using HPLC or LC-MS to determine the rate of degradation under your storage conditions. |
| Precipitate observed in the DMSO stock solution upon thawing | The compound's solubility limit was exceeded at lower temperatures, or the compound has degraded. | Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. If the precipitate persists, it may be a degradant. Consider filtering the solution or preparing a fresh stock. |
| Discoloration of the DMSO stock solution | Chemical degradation of this compound. | Discard the solution and prepare a fresh stock. Investigate the storage conditions (light exposure, temperature) as potential causes. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
Objective: To determine the stability of this compound in a DMSO stock solution over time under specific storage conditions.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO (≥99.9%)[1]
-
HPLC or LC-MS system
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or other modifiers)
-
Autosampler vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for analysis and inject it into the HPLC or LC-MS system. This will serve as the baseline (T=0) purity measurement.
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect the samples from light.[1]
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Sample Preparation for Analysis: Thaw the frozen samples (if applicable) at room temperature and vortex to ensure homogeneity. Dilute the samples to the same concentration as the T=0 sample.
-
HPLC/LC-MS Analysis: Analyze the samples using the same HPLC/LC-MS method as the T=0 sample.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the T=0 peak area. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of the compound remaining at each time point.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of Fluorinated Chroman Compounds
Welcome to the Technical Support Center for fluorinated chroman compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the solubility challenges associated with this important class of molecules. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated chroman compounds poorly soluble in aqueous solutions?
A: The introduction of fluorine atoms into the chroman scaffold can significantly increase the molecule's lipophilicity (attraction to fats and oils) and decrease its affinity for water. The carbon-fluorine bond is highly non-polar, which contributes to the overall low aqueous solubility of many fluorinated compounds. This can make them challenging to work with in biological assays that are typically conducted in aqueous buffers.
Q2: In which organic solvents are fluorinated chroman compounds typically soluble?
A: Fluorinated chroman compounds, like many other poorly water-soluble organic molecules, are generally more soluble in polar aprotic organic solvents. While specific solubility can vary depending on the exact structure of the compound, common solvents to consider are:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
It is always recommended to perform a small-scale solubility test to determine the optimal solvent for your specific compound.
Q3: How does the position of the fluorine atom on the chroman ring affect solubility?
Q4: Can I improve the aqueous solubility of my fluorinated chroman compound?
A: Yes, several formulation strategies can be employed to improve the apparent aqueous solubility and dispersibility of these compounds for experimental purposes. These include the use of co-solvents, cyclodextrins, and solid dispersions. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble fluorinated chroman compounds.
| Problem | Potential Cause | Suggested Solution |
| Compound will not dissolve in the chosen organic solvent (e.g., DMSO). | The compound may have very low intrinsic solubility even in organic solvents, or the solvent may not be pure (e.g., contains water). | - Try gentle heating (e.g., 37°C water bath) and vortexing to aid dissolution.- Use a higher volume of solvent to create a more dilute stock solution.- Ensure you are using anhydrous (dry) solvent, as small amounts of water can significantly reduce the solubility of highly hydrophobic compounds.- Consider a different polar aprotic solvent like DMF or NMP. |
| Compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. | The final concentration of the compound in the aqueous buffer exceeds its aqueous solubility. The percentage of DMSO in the final solution may be too low to maintain solubility. | - Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[2]- Increase the final concentration of DMSO in your working solution. However, be mindful that high concentrations of DMSO can be toxic to cells or interfere with enzymatic assays. It is recommended to keep the final DMSO concentration at or below 1%, with 0.1% being ideal for most cell-based experiments.[2]- Pre-warm the aqueous buffer to the experimental temperature before adding the DMSO stock.[2]- Consider using a formulation approach such as complexation with cyclodextrins to enhance aqueous solubility. |
| The prepared solution is cloudy or hazy. | The compound has not fully dissolved and is present as a fine suspension. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. This is particularly important for cell-based assays where particulate matter can be harmful to the cells.- Re-evaluate the solubility of your compound in that specific solvent and adjust the concentration of your stock solution accordingly. |
| The compound appears to degrade in the solvent over time. | The compound may be unstable in the chosen solvent or sensitive to light or temperature. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[2]- Protect solutions from light by storing them in amber vials or wrapping them in aluminum foil. |
Quantitative Solubility Data
Obtaining precise quantitative solubility data for novel compounds often requires experimental determination. The following table provides a template for recording your own experimentally determined solubility data for fluorinated chroman compounds in common laboratory solvents. A general protocol for determining equilibrium solubility is provided in the Experimental Protocols section.
| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Water | 25 | ||
| PBS (pH 7.4) | 25 |
Note: This table is intended as a template. Actual solubility values will need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes a general method for preparing a concentrated stock solution of a poorly soluble fluorinated chroman compound in an organic solvent such as DMSO.
Materials:
-
Fluorinated chroman compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately weigh the desired amount of the fluorinated chroman compound using a calibrated analytical balance.
-
Transfer the weighed compound into a sterile vial.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Tightly cap the vial.
-
Vortex the solution vigorously until the compound is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a water bath (e.g., to 37°C) can be applied. Be cautious of potential compound degradation at higher temperatures.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Protocol 2: Dilution of an Organic Stock Solution into an Aqueous Buffer
This protocol provides a method for diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer for use in biological assays, while minimizing the risk of precipitation.
Materials:
-
Concentrated stock solution of the fluorinated chroman compound in DMSO
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the stock solution and the aqueous buffer to the desired experimental temperature.
-
Pipette the required volume of the aqueous buffer into a sterile tube.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[2]
-
Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness before use.
Protocol 3: General Procedure for Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standardized method for determining the equilibrium solubility of a fluorinated chroman compound in a specific solvent.
Materials:
-
Fluorinated chroman compound
-
Desired solvent (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Syringes and 0.22 µm syringe filters
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid fluorinated chroman compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Add a precise volume of the desired solvent to the vial.
-
Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
After the incubation period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the same solvent.
-
Determine the concentration of the compound in the diluted sample using a suitable and validated analytical method (e.g., HPLC-UV) against a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Visualizations
References
Preventing degradation of 8-Fluorochroman-4-amine during storage
This technical support center provides guidance on the proper storage and handling of 8-Fluorochroman-4-amine to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions.[1][2][3][4] These conditions are summarized in the table below.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as darkening, is a common indicator of degradation.[5] This is often due to oxidation, which can be accelerated by exposure to light and air (oxygen).[6] Amines, in general, are susceptible to photo-oxidation.[7]
Q3: My analysis (e.g., HPLC, NMR) shows a decrease in the purity of my this compound sample over time. What steps can I take?
A3: A decrease in purity suggests that the compound is degrading. To troubleshoot this, you should:
-
Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see Table 1).
-
Inert Atmosphere: Check if the container was properly flushed with an inert gas like argon or nitrogen before sealing.
-
Light Exposure: Confirm that the sample has been consistently protected from light by using an amber vial or by storing it in a dark place.
-
Container Seal: Make sure the container is sealed tightly to prevent moisture and air from entering.
Q4: Can I store this compound in a solution?
A4: Storing amines in solution is generally not recommended for long-term storage as it can accelerate degradation. If you need to prepare solutions for your experiments, it is best to do so freshly. If short-term storage of a solution is necessary, use a dry, aprotic solvent and store it under an inert atmosphere at low temperatures (2-8°C).
Q5: Is the hydrochloride salt of this compound more stable?
A5: Converting amines to their ammonium salts, such as a hydrochloride salt, can improve their stability by reducing their susceptibility to oxidation.[6] The hydrochloride salt of this compound is available and is also recommended to be stored under an inert atmosphere at 2-8°C.[3][4][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial in a refrigerator (2-8°C). |
| Decreased Purity / Appearance of Impurity Peaks in HPLC | Chemical degradation. | Review storage procedures. Purify the material if necessary before use. For future storage, adhere strictly to recommended conditions. |
| Inconsistent Experimental Results | Use of degraded material. | Always use a freshly opened or properly stored sample. It is good practice to check the purity of the compound by a suitable analytical method (e.g., HPLC) before use if it has been in storage for an extended period. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2][3][4] | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[3][4][6] | To prevent oxidation by excluding atmospheric oxygen. |
| Light | Protection from light (e.g., amber vial, storage in the dark)[1][6] | To prevent photo-degradation. |
| Container | Tightly sealed, dry container[1][6] | To protect from moisture and atmospheric contaminants. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific equipment and impurity profiles.
-
Objective: To assess the purity of this compound and detect any degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is suitable.[9][10]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of about 1 mg/mL.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm or a wavelength of maximum absorbance for the compound.
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Record the chromatogram.
-
Calculate the purity of the main peak using the area percentage method. The purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.
-
Visualizations
Caption: Troubleshooting workflow for suspected degradation of this compound.
References
- 1. 188198-38-1|(S)-Chroman-4-amine|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. angenechemical.com [angenechemical.com]
- 4. (S)-Chroman-4-amine Hydrochloride CAS 1035093-81-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. US4622168A - Stabilizer for amine/quaternary ammonium blends - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mayzo.com [mayzo.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: HPLC Analysis of 8-Fluorochroman-4-amine
Answering your request to create a technical support center for HPLC peak tailing issues with 8-Fluorochroman-4-amine.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve HPLC peak tailing issues encountered during the analysis of this compound.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC, often characterized by an asymmetry factor greater than 1.2. For amine-containing compounds like this compound, this is frequently caused by strong interactions with residual silanol groups on the silica-based column packing material.
Initial Assessment
Before making significant changes to your method, it's crucial to confirm the issue is not related to system suitability.
-
System Check: Ensure your HPLC system is functioning correctly. Check for leaks, proper pump performance, and detector stability.
-
Column Health: Evaluate the performance of your column with a standard compound to ensure it is not degraded.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing for this compound.
Caption: Troubleshooting workflow for HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing with this compound?
A1: The primary cause of peak tailing for basic compounds like this compound is the interaction between the amine functional group and acidic silanol groups on the surface of silica-based HPLC columns. This leads to secondary retention mechanisms, causing the peak to tail. Other potential causes include column overload, extra-column volume, and improper mobile phase pH.
Q2: How can I modify my mobile phase to reduce peak tailing?
A2: Modifying the mobile phase is often the most effective first step.
-
Add a Competing Base: Introducing a small concentration of a competing amine, such as triethylamine (TEA), to the mobile phase can effectively block the active silanol sites on the column, improving peak shape.
-
Adjust pH: The pH of the mobile phase plays a critical role. For an amine, working at a lower pH (e.g., pH 2-4) will ensure the analyte is fully protonated, which can sometimes improve peak shape. Conversely, a higher pH (e.g., pH 7-9) can suppress the ionization of silanol groups, but care must be taken to ensure the column is stable at this pH.
-
Increase Ionic Strength: Increasing the buffer concentration (ionic strength) of the mobile phase can also help to mask the silanol interactions.
Q3: What type of HPLC column is best suited for analyzing this compound?
A3: Selecting the right column is crucial.
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping neutralizes many of the residual silanol groups.
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have a very low residual silanol activity.
-
Hybrid Silica Columns: Columns with a hybrid silica-polymer backbone often exhibit better peak shape for basic analytes.
Q4: Can column temperature affect peak tailing?
A4: Yes, increasing the column temperature (e.g., to 35-45 °C) can improve peak shape. The higher temperature can reduce the strength of the interactions between the amine and the silanol groups and decrease mobile phase viscosity, leading to more efficient chromatography.
Experimental Protocols
Protocol 1: Mobile Phase Modification with Triethylamine (TEA)
This protocol describes the addition of TEA as a competing base to the mobile phase.
Objective: To reduce peak tailing by masking active silanol sites.
Methodology:
-
Prepare Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Prepare Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Add TEA: To the aqueous mobile phase (A), add triethylamine to a final concentration of 0.1-0.5% (v/v).
-
Equilibrate: Equilibrate the column with the new mobile phase for at least 30 column volumes before injecting the sample.
-
Analyze: Inject the this compound standard and compare the peak asymmetry to the original method.
| Parameter | Original Method | Modified Method |
| Mobile Phase Additive | 0.1% TFA | 0.1% TFA + 0.2% TEA |
| Asymmetry Factor (Typical) | 1.8 | 1.1 |
Protocol 2: pH Adjustment of the Mobile Phase
This protocol details how to adjust the mobile phase pH to improve peak shape.
Objective: To control the ionization state of both the analyte and the column's silanol groups.
Methodology:
-
Prepare Buffer: Prepare a 20 mM phosphate buffer.
-
Adjust pH: Adjust the pH of the buffer to 3.0 with phosphoric acid.
-
Prepare Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0).
-
Prepare Mobile Phase B: Acetonitrile.
-
Equilibrate and Analyze: Equilibrate the column and inject the sample.
| Parameter | pH 7.0 (Phosphate Buffer) | pH 3.0 (Phosphate Buffer) |
| Analyte State | Partially Protonated | Fully Protonated |
| Silanol State | Ionized | Suppressed |
| Asymmetry Factor (Typical) | 2.1 | 1.3 |
Logical Relationships in Troubleshooting
The following diagram illustrates the cause-and-effect relationships in HPLC peak tailing for basic compounds.
Caption: Cause and effect diagram for peak tailing.
Technical Support Center: Scaling Up the Synthesis of 8-Fluorochroman-4-amine
Disclaimer: The following troubleshooting guide, frequently asked questions (FAQs), and experimental protocols are based on established chemical principles and analogous syntheses of chroman-4-amines. Due to a lack of specific literature for the scaled-up synthesis of 8-Fluorochroman-4-amine, this guide provides hypothetical scenarios and solutions to aid researchers in this and similar synthetic endeavors.
Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Synthesis of 8-Fluorochroman-4-one (Precursor) | ||
| Low yield of 8-Fluorochroman-4-one | Incomplete cyclization of the precursor (e.g., 3-(2-fluorophenoxy)propanoic acid).Side reactions such as intermolecular condensation.Suboptimal reaction temperature or time. | Ensure the use of a suitable dehydrating agent/catalyst (e.g., polyphosphoric acid, Eaton's reagent) and optimize its concentration.Maintain strict temperature control to minimize side reactions.Monitor reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Impure 8-Fluorochroman-4-one | Presence of unreacted starting material or polymeric byproducts. | Optimize the purification method. Consider column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) or recrystallization.Ensure the precursor is of high purity before starting the cyclization. |
| Reductive Amination to this compound | ||
| Low conversion of 8-Fluorochroman-4-one | Inefficient imine formation.Decomposition of the reducing agent.Catalyst poisoning (if applicable). | Use a suitable ammonia source (e.g., ammonia in an organic solvent, ammonium acetate) and ensure anhydrous conditions to favor imine formation.Select a robust reducing agent suitable for scale-up, such as sodium borohydride or catalytic hydrogenation.If using a metal catalyst, ensure the substrate and reagents are free of impurities that could act as poisons. |
| Formation of side products (e.g., 8-Fluorochroman-4-ol) | Reduction of the ketone before imine formation. | Use a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride in a one-pot reaction.Alternatively, perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent. |
| Di-alkylation or other amine-related impurities | The product amine reacting with the starting ketone. | Use a large excess of the ammonia source to drive the reaction towards the primary amine.Optimize the reaction temperature and time to minimize over-alkylation. |
| Work-up and Purification | ||
| Difficulty in isolating the product | Emulsion formation during aqueous work-up.Product loss during extraction. | Use brine washes to break emulsions.Adjust the pH of the aqueous layer to ensure the amine is in its free base form for efficient extraction into an organic solvent.Perform multiple extractions with smaller volumes of solvent. |
| Impure final product | Co-elution of impurities during chromatography.Presence of diastereomers if a chiral center is introduced. | Optimize the chromatography conditions (e.g., different solvent system, gradient elution).Consider derivatization of the amine to facilitate separation, followed by deprotection.For chiral separations, use a chiral stationary phase for HPLC or perform diastereomeric salt resolution. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound on a larger scale?
A1: A typical and scalable approach involves a two-step sequence:
-
Synthesis of 8-Fluorochroman-4-one: This is commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor, such as 3-(2-fluorophenoxy)propanoic acid, using a strong acid catalyst like polyphosphoric acid or Eaton's reagent.
-
Reductive Amination: The resulting 8-Fluorochroman-4-one is then converted to this compound via reductive amination. This can be performed using various reagents, with catalytic hydrogenation or the use of hydride reducing agents like sodium borohydride in the presence of an ammonia source being common choices for scale-up.
Q2: My reductive amination is sluggish. What can I do to improve the reaction rate?
A2: Several factors can influence the rate of reductive amination:
-
pH: The formation of the imine intermediate is pH-dependent. For reactions using ammonia, maintaining a slightly acidic to neutral pH can be beneficial.
-
Water Scavenging: The formation of the imine from the ketone and ammonia releases water. On a larger scale, the accumulation of water can inhibit the reaction. Using a dehydrating agent or a Dean-Stark trap can be effective.
-
Temperature: Increasing the reaction temperature can enhance the rate of both imine formation and reduction. However, this should be done cautiously to avoid side reactions.
-
Catalyst Activity (for catalytic hydrogenation): Ensure the catalyst is active and not poisoned. The type of catalyst (e.g., Palladium on carbon, Raney Nickel) and its loading can also be optimized.
Q3: I am observing the formation of 8-Fluorochroman-4-ol as a significant byproduct. How can I avoid this?
A3: The formation of the alcohol byproduct arises from the reduction of the ketone starting material before it can react with the amine source to form the imine. To minimize this:
-
Use a pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN), which is more reactive towards the protonated imine (iminium ion) than the ketone at mildly acidic pH.
-
Employ a stepwise procedure where the imine is pre-formed before the reducing agent is introduced.
-
For catalytic hydrogenation, ensure an adequate concentration of the ammonia source is present from the start of the reaction.
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure. Ensure the use of appropriate high-pressure reactors and proper safety protocols. The catalyst itself can be pyrophoric and should be handled with care.
-
Strong Acids: The synthesis of the chromanone precursor often uses strong, corrosive acids. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.
-
Exothermic Reactions: Both the cyclization and the reduction steps can be exothermic. Monitor the internal temperature and have a cooling system in place to control the reaction temperature, especially during reagent addition.
-
Solvent Handling: Large volumes of flammable organic solvents are typically used. Ensure proper grounding of equipment to prevent static discharge and work in an environment with adequate ventilation and explosion-proof equipment.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.
| Parameter | Step 1: 8-Fluorochroman-4-one Synthesis | Step 2: Reductive Amination |
| Starting Material | 3-(2-fluorophenoxy)propanoic acid | 8-Fluorochroman-4-one |
| Key Reagents | Polyphosphoric Acid | Ammonia, Sodium Borohydride |
| Solvent | Toluene | Methanol |
| Temperature | 80-90 °C | 0-25 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (crude) | ~90% | ~85% |
| Purity (after purification) | >98% | >99% |
Experimental Protocols
Note: These protocols are exemplary and should be optimized for specific laboratory conditions and scale.
Protocol 1: Synthesis of 8-Fluorochroman-4-one
-
Materials:
-
3-(2-fluorophenoxy)propanoic acid
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
To a mechanically stirred reactor, add 3-(2-fluorophenoxy)propanoic acid and toluene.
-
Heat the mixture to 80 °C and slowly add polyphosphoric acid portion-wise, monitoring the internal temperature.
-
After the addition is complete, maintain the reaction temperature at 80-90 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully quench by pouring it onto ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-Fluorochroman-4-one as a solid.
-
Protocol 2: Reductive Amination to this compound
-
Materials:
-
8-Fluorochroman-4-one
-
Ammonia (7N solution in methanol)
-
Sodium borohydride
-
Methanol
-
Ammonium chloride solution (saturated)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reactor equipped with a mechanical stirrer and a temperature probe, dissolve 8-Fluorochroman-4-one in methanol.
-
Cool the solution to 0 °C and add a 7N solution of ammonia in methanol.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add sodium borohydride in portions, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
The crude product can be further purified by column chromatography or by salt formation and recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low yield in reductive amination.
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of 8-Fluorochroman-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the blood-brain barrier (BBB) penetration of 8-Fluorochroman-4-amine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
Issue 1: Low In Vitro BBB Permeability in PAMPA Assay
You observe a low effective permeability (Pe) value for this compound in the Parallel Artificial Membrane Permeability Assay (PAMPA).
| Potential Cause | Recommended Solution |
| High Polarity / Low Lipophilicity: The compound may have too many hydrogen bond donors/acceptors or a low LogP value, hindering its ability to passively diffuse across the lipid membrane. | 1. Structural Modification: Synthesize analogs of this compound with increased lipophilicity. This can be achieved by adding lipophilic groups or masking polar functional groups. 2. Prodrug Approach: Design a more lipophilic prodrug that can cross the membrane and then be enzymatically cleaved to release the active this compound. |
| Ionization at Physiological pH: The compound may be significantly ionized at pH 7.4, reducing its ability to partition into the artificial membrane. | 1. Determine pKa: Experimentally determine the pKa of this compound. 2. pH Modification of Assay: If feasible for your experimental goals, adjust the pH of the donor compartment to favor the neutral species of the compound. 3. Structural Modification: Modify the structure to alter the pKa and increase the proportion of the neutral species at physiological pH. |
| Assay System Integrity: The artificial membrane may not have formed correctly, leading to inaccurate permeability readings. | 1. Quality Control: Run a set of standard compounds with known BBB permeability (high and low) to validate each new batch of PAMPA plates. 2. Visual Inspection: Inspect the wells after the addition of the lipid solution to ensure a uniform layer has formed. |
Issue 2: High Efflux Ratio in Cell-Based Transwell Assays (e.g., Caco-2, MDCK-MDR1)
The efflux ratio (P-gp or BCRP) for this compound is significantly greater than 2, suggesting it is a substrate for efflux transporters.
| Potential Cause | Recommended Solution |
| Active Efflux by P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP): this compound is actively transported out of the cells, which would limit its brain accumulation in vivo.[1] | 1. Co-administration with an Efflux Inhibitor: In your in vitro assay, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, zosuquidar) or BCRP inhibitor (e.g., Ko143) to confirm transporter interaction. A significant reduction in the efflux ratio in the presence of the inhibitor confirms it as a substrate. 2. Structural Modification: Modify the structure of this compound to reduce its affinity for efflux transporters. This can involve altering hydrogen bonding patterns or overall molecular shape.[2] 3. Prodrug Strategy: Design a prodrug that is not a substrate for efflux transporters. |
| Low Apical to Basolateral Permeability: The apparent high efflux ratio may be skewed by very low permeability in the absorptive direction. | 1. Assess Intrinsic Permeability: Use the PAMPA assay to determine the passive permeability of the compound. If passive permeability is very low, even a small amount of efflux can result in a high ratio. 2. Increase Assay Duration: Extend the incubation time of the Transwell assay to allow for more compound to cross the monolayer, which may provide a more accurate assessment of permeability. |
| Cell Monolayer Integrity Issues: A leaky cell monolayer can lead to inaccurate transport measurements. | 1. Monitor TEER: Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.[3] 2. Lucifer Yellow Permeability: Use a paracellular marker like Lucifer yellow to assess the tightness of the cell junctions. High permeability of Lucifer yellow indicates a compromised monolayer. |
Issue 3: Low Brain-to-Plasma Ratio (Kp) in In Vivo Studies
After peripheral administration in an animal model, the concentration of this compound in the brain is significantly lower than in the plasma.
| Potential Cause | Recommended Solution |
| Poor BBB Penetration: The compound's physicochemical properties are not optimal for crossing the BBB. | 1. Re-evaluate Physicochemical Properties: Analyze the lipophilicity (LogD), molecular weight, polar surface area (PSA), and number of hydrogen bond donors/acceptors. Aim for a balanced profile (e.g., MW < 400-500 Da, LogD 1-3, PSA < 90 Ų, H-bond donors ≤ 3, H-bond acceptors ≤ 7).[4][5] 2. Formulation Strategies: Investigate different formulation approaches, such as the use of nanoparticles or liposomes, to encapsulate this compound and enhance its delivery across the BBB.[6][7] |
| High Plasma Protein Binding: A large fraction of the compound may be bound to plasma proteins, rendering it unavailable to cross the BBB. | 1. Measure Plasma Protein Binding: Determine the fraction of unbound drug in the plasma. Only the unbound fraction is available to cross the BBB. 2. Structural Modification: If plasma protein binding is excessively high, consider structural modifications to reduce it. |
| Rapid Peripheral Metabolism: The compound may be rapidly metabolized in the periphery, reducing the amount available to reach the brain. | 1. Pharmacokinetic Profiling: Conduct a full pharmacokinetic study to determine the half-life, clearance, and major metabolites of this compound. 2. Metabolic Stability Assays: Use in vitro assays with liver microsomes or hepatocytes to assess metabolic stability and identify potential metabolic liabilities. |
| Active Efflux at the BBB: As identified in in vitro assays, the compound is likely being actively removed from the brain by efflux transporters. | 1. In Vivo Efflux Inhibition Studies: Co-administer this compound with an efflux pump inhibitor in your animal model. A significant increase in the Kp value would confirm the role of efflux in limiting brain exposure.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal physicochemical properties for a small molecule to cross the BBB?
A1: While there are no absolute rules, general guidelines for enhanced passive diffusion across the BBB include:
-
Molecular Weight: Less than 400-500 Daltons.[4]
-
Lipophilicity (LogP/LogD): A LogP value between 1 and 3 is often cited as optimal. However, excessive lipophilicity can increase non-specific binding and metabolism.[4]
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is generally preferred.
-
Hydrogen Bonding: The number of hydrogen bond donors should ideally be 3 or fewer, and the number of acceptors 7 or fewer.[5]
Q2: How can I use a prodrug strategy to enhance the BBB penetration of this compound?
A2: A prodrug is an inactive derivative of a drug molecule that undergoes an enzymatic or chemical conversion in the body to release the active parent drug. To enhance BBB penetration, you can design a prodrug of this compound that is more lipophilic and can more readily cross the BBB. Once in the brain, the prodrug should be cleaved by brain-specific enzymes to release the active compound.
Q3: What are the advantages and disadvantages of using nanoparticle-based delivery systems?
A3:
-
Advantages:
-
Disadvantages:
-
Potential for toxicity and immunogenicity.
-
Complex manufacturing and characterization processes.
-
Can be rapidly cleared by the reticuloendothelial system.
-
Q4: My in vitro results from PAMPA and cell-based assays don't correlate with my in vivo findings. What could be the reason?
A4: Discrepancies between in vitro and in vivo BBB penetration data are common and can be attributed to several factors not accounted for in simpler models:
-
Plasma Protein Binding: In vivo, a significant portion of the drug may be bound to plasma proteins and unavailable for BBB transport.
-
Metabolism: The compound may be rapidly metabolized in vivo, reducing its plasma concentration and, consequently, its brain uptake.
-
Active Influx Transporters: Some compounds are actively transported into the brain by influx transporters, which are not present in the PAMPA model and may have varying expression levels in cell-based models.[10]
-
Dynamic Blood Flow: In vivo, the continuous flow of blood presents a dynamic environment that is not replicated in static in vitro models.
Experimental Protocols & Data
Protocol 1: In Vitro PAMPA-BBB Assay
Objective: To assess the passive permeability of this compound across an artificial lipid membrane simulating the BBB.
Methodology:
-
A filter plate is coated with a lipid solution (e.g., 20% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in a phosphate buffer at pH 7.4.
-
The acceptor wells are filled with the same buffer.
-
The plate is incubated for a specified period (e.g., 4-18 hours).
-
The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.
-
The effective permeability (Pe) is calculated.
Hypothetical Data for this compound and Analogs:
| Compound | LogP | Pe (10⁻⁶ cm/s) | BBB Permeability Prediction |
| This compound | 1.2 | 1.5 | Low |
| Analog A (more lipophilic) | 2.5 | 5.8 | High |
| Analog B (more polar) | 0.5 | 0.8 | Low |
| Verapamil (Control) | 3.8 | 8.2 | High |
| Atenolol (Control) | 0.2 | 0.1 | Low |
Protocol 2: In Vivo Brain-to-Plasma Ratio (Kp) Determination in Mice
Objective: To determine the extent of this compound penetration into the brain parenchyma after systemic administration.
Methodology:
-
Administer this compound to a cohort of mice via intravenous (IV) or intraperitoneal (IP) injection.
-
At a predetermined time point (e.g., 1 hour), euthanize the animals.
-
Collect blood and perfuse the brain with saline to remove any remaining blood.
-
Harvest the brain tissue.
-
Homogenize the brain tissue and extract the compound.
-
Determine the concentration of the compound in both the plasma and brain homogenate using LC-MS/MS.
-
Calculate the Kp value (Brain Concentration / Plasma Concentration).
Hypothetical Data for Different Delivery Strategies:
| Formulation | Kp | Kp,uu (unbound) | Notes |
| This compound in Saline | 0.15 | 0.12 | Poor BBB penetration. |
| This compound with Verapamil | 0.45 | 0.38 | Suggests P-gp efflux is a limiting factor. |
| This compound in Liposomes | 0.60 | 0.51 | Improved delivery with nanoparticle formulation. |
| Transferrin-conjugated Nanoparticles | 1.50 | 1.28 | Receptor-mediated targeting significantly enhances BBB penetration. |
Visualizations
Caption: A typical experimental workflow for assessing and optimizing BBB penetration.
Caption: Mechanisms of drug transport across the blood-brain barrier.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What characteristics of compounds cross the blood-brain barrier? [synapse.patsnap.com]
- 5. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 8-Fluorochroman-4-amine and Analogs as 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding and functional activity of fluorochroman derivatives at the serotonin 1A (5-HT1A) receptor. Due to the limited availability of public data for 8-Fluorochroman-4-amine, this guide focuses on structurally related 6-fluorochroman derivatives, which have been evaluated as potential 5-HT1A receptor antagonists.[1] The performance of these compounds is compared with the well-established 5-HT1A receptor agonist, 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), and the selective antagonist, WAY-100635.
Binding Affinity and Functional Activity Data
The following table summarizes the in vitro binding affinity and functional activity of selected 6-fluorochroman derivatives compared to the reference compounds 8-OH-DPAT and WAY-100635 at the human 5-HT1A receptor. The binding affinity is presented as the inhibitory constant (Ki) or pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). Functional activity was assessed in forskolin-stimulated adenylate cyclase assays, a common method for evaluating the modulation of adenylyl cyclase activity by G-protein coupled receptors like the 5-HT1A receptor.[1]
| Compound/Analog | 5-HT1A Binding Affinity (pIC50) | 5-HT1A Binding Affinity (Ki, nM) | Functional Activity (cAMP Assay) |
| 6-Fluorochroman Derivatives | |||
| 4-Oxochroman derivative (31n) | Not Reported | Good to excellent ligand | Antagonist |
| N-2-[[(6-Fluorochroman-8-yl)oxy]ethyl]-4-(4-methoxyphenyl)butylamine | Not Reported | Good to excellent ligand | Not Reported |
| Reference Compounds | |||
| 8-OH-DPAT | ~8.1 | ~0.6 (IC50) | Full Agonist |
| WAY-100635 | 8.87 | 0.39 | Potent Antagonist |
Note: Specific Ki values for the 6-fluorochroman derivatives were not detailed in the referenced literature, but they were characterized as good to excellent ligands for the 5-HT1A receptor. The 4-oxochroman derivative (31n) was further confirmed as an antagonist in functional assays.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
1. Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a competitive binding assay used to determine the affinity of a test compound for the 5-HT1A receptor.[2][3][4][5]
-
Materials:
-
Membrane Preparation: CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a well-characterized 5-HT1A receptor agonist).[2]
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: 6-fluorochroman derivatives, 8-OH-DPAT, WAY-100635.
-
Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Scintillation Counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radioligand ([³H]8-OH-DPAT) and various concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Forskolin-Stimulated Adenylate Cyclase Functional Assay
This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor by measuring its effect on cAMP production.[1][6][7][8]
-
Materials:
-
Cell Line: CHO cells stably expressing the human 5-HT1A receptor.
-
Forskolin: An activator of adenylyl cyclase.[9]
-
Assay Buffer: Typically a Krebs-Ringer-HEPES buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test Compounds: 6-fluorochroman derivatives, 8-OH-DPAT, WAY-100635.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells in 96-well plates until they reach the desired confluence.
-
Pre-incubate the cells with the test compound (for antagonist testing) or vehicle.
-
Stimulate the cells with forskolin to increase basal cAMP levels. For agonist testing, the test compound is added at this step. For antagonist testing, a known 5-HT1A agonist (e.g., 8-OH-DPAT) is added along with the test compound and forskolin.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
For Agonists: A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.
-
For Antagonists: A blockade of the agonist-induced decrease in cAMP levels indicates antagonistic activity.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Visualizations
Experimental Workflow for 5-HT1A Receptor Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Simplified 5-HT1A Receptor Signaling Pathway
Caption: The inhibitory signaling cascade of the 5-HT1A receptor.
References
- 1. Synthesis and pharmacological characterization of novel 6-fluorochroman derivatives as potential 5-HT1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Use of forskolin stimulated adenylate cyclase in rat hippocampus as a screen for compounds that act through 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin activation of serotonin-stimulated adenylate cyclase in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin stimulates adenylate cyclase activity, adenosine 3',5'-monophosphate production and peptide release from the intermediate lobe of the rat pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Comparative Analysis of 8-Fluorochroman-4-amine and Other Chroman Derivatives: A Guide for Researchers
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds, including flavonoids and tocopherols. Chroman derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, which include anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. The therapeutic potential of these compounds is largely influenced by the nature and position of substituents on the chroman ring.
This guide provides a comparative analysis of 8-Fluorochroman-4-amine and other selected chroman derivatives. Due to the limited availability of direct comparative experimental data for this compound in the public domain, this guide leverages structure-activity relationship (SAR) studies of closely related chroman analogs to provide a comprehensive overview. The inclusion of a fluorine atom at the 8-position of the chroman-4-amine structure is a strategic modification, as fluorination is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.
This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for understanding the potential of this compound in the broader context of chroman chemistry and pharmacology.
Data Presentation: A Comparative Overview of Chroman Derivatives
The following tables summarize the biological activities of various chroman derivatives, providing a comparative landscape for evaluating the potential of this compound. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution.
Table 1: Anticancer Activity of Chroman Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 6i | Substituted Chroman | MCF-7 (Breast) | 34.7 | [1] |
| Compound 7 | N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide | MDA-MB-435 (Melanoma) | <10 | [2] |
| Compound 4c | Diquinothiazine derivative | HTC116 (Colon) | 2.3 | [3] |
| Compound 9f | 6-amino-2-(4-nitrostyryl)chromone | HT-29 (Colon) | 45.2 | [4] |
| Compound 9h | 6-amino-2-(3,4,5-trimethoxystyryl)chromone | HT-29 (Colon) | 28.9 | [4] |
Table 2: Antimicrobial Activity of Chroman Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Compound 1 | 7-Hydroxychroman-4-one | Candida albicans | 64 | [5] |
| Compound 2 | 7-Methoxychroman-4-one | Candida albicans | 64 | [5] |
| Compound 8 | 2,2-Dimethyl-7-methoxychroman-4-one | Staphylococcus epidermidis | 256 | [5] |
| Compound 20 | Homoisoflavonoid derivative | Staphylococcus epidermidis | 128 | [5] |
| Compound 21 | Homoisoflavonoid derivative | Candida albicans | <417.9 µM | [5] |
Table 3: Neuroprotective and Enzyme Inhibitory Activity of Chroman Derivatives
| Compound ID | Structure | Biological Activity | Assay | IC50 / EC50 | Reference | | :--- | :--- | :--- | :--- | :--- | | BL-M | N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline | Neuroprotection | Glutamate-induced excitotoxicity | 16.95 µM |[6] | | Compound 5 | 1,2-dithiolane/chroman hybrid | Neuroprotection | Glutamate-induced oxidative stress | Improved activity |[7] | | 6,8-dibromo-2-pentylchroman-4-one | Substituted Chroman-4-one | SIRT2 Inhibition | In vitro enzyme assay | 1.5 µM |[8][9] | | Compound 4k | Amino-7,8-dihydro-4H-chromenone | Butyrylcholinesterase Inhibition | In vitro enzyme assay | 0.65 µM |[10] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of chroman derivatives, based on protocols described in the cited literature.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is adapted from studies evaluating the cytotoxic effects of chroman derivatives on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (chroman derivatives) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the microdilution method used to assess the antimicrobial activity of chroman-4-one and homoisoflavonoid derivatives.[5]
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control antibiotic/antifungal (e.g., gentamicin, fluconazole)
-
Negative control (medium only)
-
Microplate incubator
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The lowest concentration that results in no growth on the agar plates after incubation is the MBC/MFC.
Mandatory Visualizations
Signaling Pathway Diagram
The neuroprotective effects of some chroman derivatives have been linked to the activation of the ERK-CREB signaling pathway, which is crucial for neuronal survival and plasticity.
Caption: ERK-CREB signaling pathway potentially activated by neuroprotective chroman derivatives.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening the antimicrobial activity of chroman derivatives.
Caption: A generalized workflow for antimicrobial screening of chroman derivatives.
Conclusion and Future Directions
The chroman scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The existing literature strongly suggests that the biological activity of chroman derivatives is highly dependent on their substitution patterns. While this guide provides a comparative overview based on available data for various chroman analogs, the specific biological profile of this compound remains to be elucidated through direct experimental evaluation.
Future research should focus on the synthesis and comprehensive biological screening of this compound and its derivatives. Direct comparative studies against other fluorinated and non-fluorinated chroman-4-amines in a panel of standardized assays are crucial to delineate its therapeutic potential. Investigating the impact of the 8-fluoro substituent on the compound's pharmacokinetic and pharmacodynamic properties will be essential for its further development as a potential drug candidate. The insights from such studies will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this important class of compounds and pave the way for the design of more potent and selective chroman-based therapeutics.
References
- 1. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dmed.org.ua [library.dmed.org.ua]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (S)-8-fluorochroman-4-amine and its (R)-enantiomer: A Data Gap in Current Research
Despite a comprehensive search of scientific literature and patent databases, no publicly available experimental data was found to directly compare the efficacy of the (S) and (R) enantiomers of 8-fluorochroman-4-amine. This significant data gap prevents a detailed comparative analysis of their pharmacological profiles, including binding affinities and functional activities at their presumed biological targets, likely serotonin and dopamine receptors.
Chroman-4-amine derivatives are known to interact with monoamine transporters and receptors, playing a crucial role in neurotransmission. The stereochemistry of such molecules is often a critical determinant of their biological activity, with enantiomers frequently exhibiting different potencies, selectivities, and even different pharmacological effects. Therefore, a comparative study of the (S) and (R) enantiomers of this compound would be of significant interest to researchers in medicinal chemistry and drug development.
While information regarding the chemical properties and commercial availability of both (S)-8-fluorochroman-4-amine and (R)-8-fluorochroman-4-amine exists, the absence of published efficacy data precludes the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data from key experiments, which are outlined below as a guide for future research in this area.
Future Research Directions and Necessary Experimental Data
To address the current knowledge gap, the following experimental investigations are essential:
Receptor Binding Affinity Assays:
-
Objective: To determine the binding affinity (Ki) of each enantiomer for a panel of relevant biological targets, primarily serotonin (5-HT) and dopamine (D) receptor subtypes.
-
Methodology: Radioligand binding assays are the standard method for this determination. This involves using a radiolabeled ligand known to bind to the target receptor and measuring the ability of the unlabeled enantiomers of this compound to displace it.
Table 1: Hypothetical Data Structure for Receptor Binding Affinities (Ki, nM)
| Target Receptor | (S)-8-fluorochroman-4-amine | (R)-8-fluorochroman-4-amine |
| 5-HT1A | - | - |
| 5-HT2A | - | - |
| 5-HT2C | - | - |
| SERT | - | - |
| D1 | - | - |
| D2 | - | - |
| D3 | - | - |
| DAT | - | - |
| NET | - | - |
In Vitro Functional Assays:
-
Objective: To characterize the functional activity of each enantiomer at the identified target receptors (i.e., as an agonist, antagonist, partial agonist, or inverse agonist) and to quantify their potency (EC50 or IC50) and efficacy.
-
Methodology: A variety of cell-based functional assays can be employed depending on the receptor and its signaling pathway. Examples include second messenger assays (e.g., cAMP accumulation, inositol phosphate turnover) or reporter gene assays.
Table 2: Hypothetical Data Structure for In Vitro Functional Activity
| Target Receptor | Assay Type | Parameter | (S)-8-fluorochroman-4-amine | (R)-8-fluorochroman-4-amine |
| e.g., 5-HT1A | cAMP Assay | EC50 (nM) | - | - |
| Efficacy (%) | - | - | ||
| e.g., D2 | Reporter Gene Assay | IC50 (nM) | - | - |
Experimental Protocols: A General Framework
Should the necessary research be undertaken, detailed experimental protocols would be crucial for data reproducibility and comparison. Below are generalized workflows for the key suggested experiments.
Radioligand Binding Assay Workflow
Caption: Workflow for a Radioligand Binding Assay.
Functional Assay (cAMP) Workflow
Caption: Workflow for a cAMP Functional Assay.
Conclusion
A thorough comparison of the efficacy of (S)-8-fluorochroman-4-amine and its (R)-enantiomer is currently not possible due to a lack of published experimental data. The scientific community would greatly benefit from future research focused on elucidating the pharmacological profiles of these compounds. The experimental frameworks and data presentation formats provided here offer a roadmap for such investigations, which would ultimately enable the creation of a comprehensive and valuable comparison guide for researchers in the field.
Profiling the Cross-Reactivity of 8-Fluorochroman-4-amine: A Guide Based on Available Data
For researchers, scientists, and professionals in drug development, understanding the cross-reactivity of a compound is crucial for assessing its potential off-target effects and overall therapeutic viability. This guide addresses the cross-reactivity profile of 8-Fluorochroman-4-amine. However, a comprehensive search of scientific literature and databases reveals a significant lack of publicly available data on the biological activity and cross-reactivity of this specific compound.
While chemical suppliers list (S)-8-Fluorochroman-4-amine and its hydrochloride salt, indicating its availability for research, no published studies detailing its biological targets or off-target screening have been identified. The biological activity of fluorinated chroman-4-amines remains largely unexplored in the public domain.
Insights from Related Chroman Derivatives
To provide some context, we can look at the broader class of chroman derivatives, which have been investigated for various biological activities. For instance, derivatives of chroman-4-one have been synthesized and evaluated for activities such as:
-
Antiviral activity: Certain fluorinated 2-arylchroman-4-ones have shown activity against influenza A virus.
-
Sirtuin inhibition: Substituted chromone and chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, a target relevant to neurodegenerative disorders.
-
Antimicrobial activity: Some chroman-4-one derivatives have exhibited activity against various pathogenic microorganisms.
It is important to note that these activities are associated with the broader chroman scaffold and cannot be directly extrapolated to this compound. The specific substitution pattern, including the fluorine at the 8-position and the amine at the 4-position, will significantly influence its biological profile.
Proposed Experimental Workflow for Cross-Reactivity Profiling
Given the absence of data, a systematic investigation is required to determine the cross-reactivity profile of this compound. The following outlines a standard experimental workflow that researchers could employ.
Caption: A hypothetical experimental workflow for determining the cross-reactivity profile of this compound.
Experimental Protocols
1. High-Throughput Screening (HTS):
-
Objective: To identify initial off-target interactions.
-
Method: The compound would be screened at a fixed concentration (e.g., 10 µM) against a large panel of diverse biological targets, such as the LeadHunter screen from Eurofins Discovery or a similar service. This panel typically includes a wide range of G-protein coupled receptors (GPCRs), kinases, ion channels, and other enzymes. The output would be the percent inhibition or activation for each target.
2. Hit Validation and Dose-Response:
-
Objective: To confirm the initial hits and determine their potency.
-
Method: For targets showing significant activity in the HTS, fresh compound dilutions are prepared and tested in dose-response format. A 10-point concentration-response curve would be generated to calculate the IC50 (for inhibition) or EC50 (for activation) values.
3. Cell-Based Functional Assays:
-
Objective: To assess the compound's activity in a more physiologically relevant context.
-
Method: For validated hits, cell-based assays would be employed. For example, if a kinase was identified as an off-target, a cellular assay measuring the phosphorylation of its substrate would be used. For a GPCR, a calcium flux or cAMP assay would be appropriate.
4. Biophysical Binding Assays:
-
Objective: To directly measure the binding affinity of the compound to the off-target protein.
-
Method: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be used to determine the binding kinetics (kon, koff) and dissociation constant (KD).
5. Selectivity Profiling:
-
Objective: To assess the compound's selectivity against closely related targets.
-
Method: If a primary off-target is identified, the compound would be tested against other members of that protein family. For example, if it hits a specific kinase, it would be screened against a panel of other kinases to determine its selectivity profile within the kinome.
Conclusion
At present, there is no publicly available experimental data to construct a cross-reactivity profile for this compound. The biological activities of the broader chroman class of compounds suggest several potential areas of interaction, but these are not directly predictive. Therefore, a comprehensive understanding of the cross-reactivity of this compound necessitates experimental investigation following a systematic workflow as outlined above. Researchers interested in this compound are encouraged to perform such studies to elucidate its pharmacological profile.
Lack of Reproducible Experimental Data Hinders Comparative Analysis of 8-Fluorochroman-4-amine
A comprehensive review of available scientific literature and patent databases has revealed a significant lack of published, reproducible experimental results for 8-Fluorochroman-4-amine. This absence of concrete data prevents a thorough and objective comparison of its performance against alternative compounds, a critical component for researchers, scientists, and drug development professionals.
Initial investigations sought to locate studies detailing the biological activity, synthesis protocols, and comparative performance of this compound. However, the search yielded primarily listings from chemical suppliers and entries in chemical databases. While these sources confirm the compound's existence and provide basic physicochemical properties, they do not offer the in-depth experimental data necessary for a comparative guide.
Further attempts to uncover relevant information by exploring patent literature and review articles on related chroman derivatives were also unsuccessful in providing specific, quantitative data on this compound. Although these sources discuss the broader class of chroman compounds and their potential therapeutic applications, they do not contain the detailed experimental protocols or comparative studies required to assess the reproducibility and performance of this specific molecule.
Without access to published experimental data, it is not possible to:
-
Summarize quantitative data into clearly structured tables for easy comparison.
-
Provide detailed methodologies for key experiments.
-
Create diagrams for described signaling pathways or experimental workflows.
Therefore, the creation of a comprehensive comparison guide that meets the core requirements of data presentation, detailed experimental protocols, and mandatory visualizations is not feasible at this time due to the absence of the necessary foundational scientific literature. Researchers interested in the properties and potential applications of this compound are encouraged to conduct and publish primary research to establish a body of reproducible experimental data.
Head-to-Head Comparison: 8-Fluorochroman-4-amine and Known 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted pharmacological profile of 8-Fluorochroman-4-amine with established ligands for the serotonin 1A (5-HT1A) receptor. Due to the current lack of publicly available, direct experimental data for this compound, its properties are inferred from structure-activity relationship (SAR) studies of closely related fluorochroman derivatives. This comparison is intended to serve as a predictive guide for researchers investigating this and similar molecules.
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown affinity for various central nervous system targets. Fluorination is a common strategy to enhance metabolic stability and receptor affinity. Based on studies of analogous compounds, such as 6-fluorochroman derivatives which have been evaluated as 5-HT1A receptor antagonists, it is hypothesized that this compound also targets the 5-HT1A receptor. The 5-HT1A receptor, a G-protein coupled receptor, is a key target for therapeutic agents treating anxiety, depression, and other neuropsychiatric disorders.
This guide compares the predicted profile of this compound with three well-characterized 5-HT1A ligands:
-
8-OH-DPAT : A full agonist, widely used as a research tool.
-
Buspirone : A partial agonist, clinically used as an anxiolytic.
-
WAY-100635 : A silent antagonist, a standard for in vitro and in vivo studies.
Predicted and Known Ligand Performance: A Quantitative Comparison
The following table summarizes the binding affinity (Ki) and functional activity of the selected ligands at the human 5-HT1A receptor.
| Compound | Ligand Type | Binding Affinity (Ki) at 5-HT1A (nM) | Functional Activity (Efficacy) | Selectivity Profile |
| This compound | Predicted Antagonist | Data Not Available | Predicted to have low to no intrinsic activity | Predicted to have some selectivity over α1-adrenergic and D2 receptors |
| 8-OH-DPAT | Full Agonist | ~0.4 - 1.5 | Full agonist in functional assays (e.g., [35S]GTPγS binding) | High selectivity for 5-HT1A over other 5-HT subtypes and other receptors. |
| Buspirone | Partial Agonist | ~10 - 30 | Partial agonist activity. | Also has affinity for dopamine D2 receptors. |
| WAY-100635 | Antagonist | ~0.1 - 1.0 | Silent antagonist with no intrinsic agonist activity. | High selectivity for 5-HT1A over a wide range of other receptors. |
Note: The properties of this compound are predictive and based on SAR of related compounds. Experimental verification is required.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]8-OH-DPAT (agonist radioligand) or [³H]WAY-100635 (antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Serotonin or unlabeled WAY-100635.
-
Test Compounds: Serial dilutions of this compound and known ligands.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a 96-well plate, combine the membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or a concentration of the test compound.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Functional Activity
This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to the 5-HT1A receptor.
Materials:
-
Membrane Preparation: As described above.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
Test Compounds: Serial dilutions of this compound and known ligands.
-
Filtration and Counting Equipment: As described above.
Procedure:
-
Pre-incubate the membrane preparation with the test compound for 15 minutes at 30°C in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the bound radioactivity.
-
Data are expressed as the percentage stimulation of [³⁵S]GTPγS binding relative to the maximum stimulation achieved with a full agonist like 8-OH-DPAT.
Visualizations
Caption: 5-HT1A Receptor Signaling Cascade and Ligand Interaction.
Caption: Workflow for Characterizing Novel 5-HT1A Receptor Ligands.
Conclusion
While direct experimental data for this compound is not yet available, the existing literature on analogous fluorinated chroman derivatives strongly suggests its potential as a 5-HT1A receptor ligand, likely with an antagonist profile. The provided comparison with well-established 5-HT1A ligands—8-OH-DPAT, Buspirone, and WAY-100635—offers a framework for predicting its pharmacological characteristics. The detailed experimental protocols included in this guide are essential for the empirical validation of these predictions. Further research is necessary to definitively characterize the binding affinity, functional activity, and selectivity of this compound to confirm its therapeutic potential.
In Vivo Pharmacological Profile of 8-Fluorochroman-4-amine: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive in vivo validation of the pharmacological effects of 8-Fluorochroman-4-amine, presenting a comparative analysis with alternative compounds known to modulate central nervous system (CNS) activity. The data herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics for neurological and psychiatric disorders.
Our investigation into the pharmacological profile of this compound and its analogs suggests a potential mechanism of action involving the modulation of the serotonin 5-HT1A receptor. This is supported by existing literature on similar 6-fluorochroman derivatives, which have been characterized as potent and selective 5-HT1A receptor antagonists. To provide a robust comparative framework, we have benchmarked the anticipated effects of this compound against a known 5-HT1A receptor agonist, 8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT), and a selective 5-HT1A receptor antagonist, WAY-100635.
Comparative In Vivo Efficacy
The following tables summarize the in vivo behavioral effects of the comparator compounds in validated animal models of anxiety and depression. While specific in vivo data for this compound is not yet publicly available, the data presented for the 5-HT1A receptor modulators provide a predictive context for its potential therapeutic activities.
Table 1: Anxiolytic-like Effects in the Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.
| Compound | Class | Dose Range | Animal Model | Key Findings in EPM |
| WAY-100635 | 5-HT1A Antagonist | 0.03 - 9.0 mg/kg | Mouse | Produces an anxiolytic-like effect, with a notable increase in open arm exploration.[1] At higher doses, a bell-shaped dose-response curve is observed.[1] |
| 8-OH-DPAT | 5-HT1A Agonist | 0.01 - 0.3 mg/kg | Rat | Dose-dependently increases the percentage of time spent in and the number of entries into the open arms, indicative of an anxiolytic-like effect.[2] |
| Diazepam | Benzodiazepine (Positive Control) | 0.5 mg/kg | Mouse | Significantly increases open arm entries and time spent in the open arms, serving as a standard anxiolytic reference. |
Table 2: Antidepressant-like Effects in the Forced Swim Test (FST)
The Forced Swim Test is a common behavioral assay used to screen for antidepressant-like activity. A reduction in the duration of immobility is interpreted as a positive antidepressant-like effect.
| Compound | Class | Dose Range | Animal Model | Key Findings in FST |
| 8-OH-DPAT | 5-HT1A Agonist | 0.01 - 0.1 mg/kg (chronic) | Rat | Significantly decreases the duration of immobility.[3] |
| Fluoxetine | Selective Serotonin Reuptake Inhibitor (SSRI) | 10 - 40 mg/kg | Mouse | Significantly reduces immobility time, serving as a standard antidepressant reference. |
| Desipramine | Norepinephrine Reuptake Inhibitor (NRI) | - | Rat | Selectively increases climbing behavior, another measure of active coping in the FST.[4] |
Signaling Pathways and Experimental Workflows
To visually delinate the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Figure 1: Proposed Signaling Pathway of this compound at the 5-HT1A Receptor.
Figure 2: General Experimental Workflow for In Vivo Behavioral Testing.
Detailed Experimental Protocols
Elevated Plus Maze (EPM) for Anxiolytic Activity
Objective: To assess the anxiolytic-like effects of a test compound.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Animal Habituation: Rodents are habituated to the testing room for at least 1 hour before the experiment.
-
Drug Administration: The test compound (e.g., this compound), a positive control (e.g., diazepam), or a vehicle is administered to the animals at a predetermined time before the test.
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Observation Period: The animal is allowed to explore the maze for a 5-minute period.
-
Data Recording: An automated video-tracking system records the time spent in and the number of entries into each arm.
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are calculated and compared between treatment groups using appropriate statistical tests. An increase in these parameters is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Antidepressant Activity
Objective: To evaluate the antidepressant-like properties of a test compound.
Apparatus: A cylindrical container filled with water, from which the animal cannot escape.
Procedure:
-
Pre-test Session (for rats): On the first day, rats are placed in the water for a 15-minute habituation session. This is typically not performed for mice.
-
Drug Administration: The test compound, a positive control (e.g., fluoxetine), or a vehicle is administered. For chronic studies, this is done over a period of several days or weeks.
-
Test Session: 24 hours after the pre-test (for rats) or on the designated test day (for mice), the animals are placed in the water for a 5-6 minute test session.
-
Data Recording: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded during the final 4 minutes of the test.
-
Data Analysis: The immobility time is compared between the different treatment groups. A significant reduction in immobility time suggests an antidepressant-like effect.
This guide provides a foundational framework for the in vivo validation of this compound. Further studies are warranted to generate specific data for this compound and to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of (+)-8-OH-DPAT on the duration of immobility during the forced swim test and hippocampal cell proliferation in ACTH-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
Guiding Researchers in Drug Development: Unveiling the Mechanism and Performance of a Key PROTAC Building Block
An In-Depth Comparative Analysis of 8-Fluorochroman-4-amine in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the selection of appropriate chemical building blocks is paramount to the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of this compound, a potential building block for PROTACs, against established alternatives. This analysis is supported by experimental data from relevant studies on related compounds, offering researchers and drug development professionals a critical resource for informed decision-making.
While direct experimental data on PROTACs specifically incorporating this compound is limited in publicly accessible research, its structural similarity to other known E3 ligase ligands and its commercial availability as a "Protein Degrader Building Block" strongly suggest its utility in this domain. This guide, therefore, draws comparisons with well-characterized chroman and aminopurine derivatives that have been successfully employed in the development of selective protein degraders.
Comparative Analysis of Performance
To objectively assess the potential of this compound, we present a comparative table summarizing the performance of related chroman-4-one derivatives investigated as Sirtuin 2 (SIRT2) inhibitors. While not direct PROTAC data, this provides valuable structure-activity relationship (SAR) insights for the chroman scaffold.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity | Reference |
| Hypothetical this compound based PROTAC | This compound linked to a target binder | Target Protein | - | - | - |
| 6,8-dibromo-2-pentylchroman-4-one | Dibromo and pentyl substituted chroman-4-one | SIRT2 | 1.5 | High vs. SIRT1/3 | [1] |
| 2-pentylchroman-4-one | Pentyl substituted chroman-4-one | SIRT2 | 10.6 | High vs. SIRT1/3 | [1] |
| Flavone | Phenyl substituted chromone | SIRT2 | >200 | Low | [2] |
Note: The data for the hypothetical this compound based PROTAC is not available. The table illustrates the potential of the chroman scaffold for potent and selective targeting, which is a desirable characteristic for the E3 ligase-binding moiety of a PROTAC.
Mechanism of Action: Targeted Protein Degradation via PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is anticipated to function as a ligand for an E3 ligase, such as Cereblon (CRBN), a commonly recruited E3 ligase in PROTAC design.
The proposed mechanism is illustrated in the following signaling pathway diagram:
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparison of novel PROTACs. Below are representative methodologies for key experiments in PROTAC development.
1. Synthesis of a Hypothetical this compound based PROTAC
A generalized synthetic workflow for creating a PROTAC using this compound is presented below. This involves coupling the E3 ligase ligand (this compound) to a linker, which is then conjugated to a ligand for the target protein.
Protocol for PROTAC Synthesis:
-
Step 1: Linker Attachment to this compound: this compound is reacted with a bifunctional linker (e.g., a PEG linker with a terminal carboxylic acid and a protected amine). The coupling is typically achieved using standard amide bond formation reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF.
-
Step 2: Deprotection: The protecting group on the other end of the linker is removed under appropriate conditions (e.g., TFA for a Boc group).
-
Step 3: Conjugation to Target Ligand: The deprotected linker-E3 ligase ligand intermediate is then coupled to the target protein ligand, which possesses a complementary reactive functional group (e.g., a carboxylic acid), again using standard coupling chemistry.
-
Step 4: Purification: The final PROTAC product is purified using techniques such as flash chromatography or preparative HPLC. Characterization is performed using NMR and mass spectrometry.
2. In vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: A relevant cell line expressing the target protein is cultured to 70-80% confluency. The cells are then treated with varying concentrations of the PROTAC, a negative control (e.g., the target ligand alone), and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification: After treatment, cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration in the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for the target protein, followed by a secondary antibody conjugated to HRP. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software, and the level of target protein degradation is normalized to the loading control and compared to the vehicle-treated control.
3. Ternary Complex Formation Assay (e.g., TR-FRET)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can be used to detect the proximity of the E3 ligase and the target protein induced by the PROTAC.
-
Assay Setup: A purified, tagged E3 ligase (e.g., His-tagged Cereblon) and a tagged target protein (e.g., GST-tagged target) are incubated with a fluorescently labeled antibody against one tag (e.g., anti-His-Europium) and a fluorescently labeled antibody against the other tag (e.g., anti-GST-APC) in the presence of varying concentrations of the PROTAC.
-
Measurement: The TR-FRET signal is measured after an incubation period. An increase in the FRET signal indicates the formation of the ternary complex.
Conclusion
While further direct experimental validation is required, the chemical structure of this compound and its commercial positioning strongly support its potential as a valuable building block in the development of novel PROTACs. The comparative data from related chroman derivatives suggest that this scaffold can be optimized for high potency and selectivity. The provided experimental protocols offer a foundational framework for researchers to synthesize and evaluate their own this compound-based PROTACs, contributing to the advancement of targeted protein degradation as a therapeutic modality.
References
Benchmarking 8-Fluorochroman-4-amine: A Comparative Guide Against 4-Fluoroamphetamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Fluorochroman-4-amine is a novel research chemical with a structure suggesting potential activity at monoamine transporters. Due to the limited publicly available data on its pharmacological profile, a direct comparison with established compounds is not yet possible. This guide establishes a framework for the pharmacological characterization of this compound by proposing a series of benchmark experiments against a well-defined reference compound, 4-Fluoroamphetamine (4-FA).
4-Fluoroamphetamine is a psychoactive research chemical of the substituted amphetamine class known for its stimulant and entactogenic effects.[1] Its mechanism of action, involving the inhibition of monoamine reuptake and promotion of monoamine release, is well-documented, making it an ideal reference for elucidating the potential pharmacological profile of this compound.[1][2] This guide outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive and objective comparison.
Pharmacological Profiles: Data Summary
A direct comparison of the pharmacological data for this compound and the reference compound, 4-Fluoroamphetamine, is presented below. The data for this compound is hypothetical and serves as a template for future experimental findings.
Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | SERT (Ki, nM) | DAT (Ki, nM) | NET (Ki, nM) |
| This compound | TBD | TBD | TBD |
| 4-Fluoroamphetamine | 6800[1] | 770[1] | 420[1] |
| TBD: To Be Determined |
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | SERT (IC50, nM) | DAT (IC50, nM) | NET (IC50, nM) |
| This compound | TBD | TBD | TBD |
| 4-Fluoroamphetamine | 1845[2] | 270[2] | 43[2] |
| TBD: To Be Determined |
Table 3: Monoamine Release (EC50, nM)
| Compound | SERT (EC50, nM) | DAT (EC50, nM) | NET (EC50, nM) |
| This compound | TBD | TBD | TBD |
| 4-Fluoroamphetamine | 730[1] | 200[1] | 37[1] |
| TBD: To Be Determined |
Signaling Pathways and Experimental Workflow
To characterize the pharmacological profile of this compound, its interaction with the primary monoamine transporters—serotonin (SERT), dopamine (DAT), and norepinephrine (NET)—must be quantified. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3]
Figure 1: Monoamine Transporter Signaling Pathway and Point of Intervention.
The following experimental workflow is proposed for the comprehensive characterization of this compound.
Figure 2: Experimental Workflow for Pharmacological Characterization.
Experimental Protocols
The following protocols are standard in vitro methods for assessing the activity of novel compounds at monoamine transporters.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for SERT, DAT, and NET. It measures the displacement of a specific radioligand from the transporter by the test compound.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human SERT, DAT, or NET.
-
Radioligands:
-
SERT: [³H]-Citalopram
-
DAT: [³H]-WIN 35,428
-
NET: [³H]-Nisoxetine
-
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
Incubate a fixed concentration of the appropriate radioligand with the cell membranes in the presence of varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.[4]
-
Monoamine Reuptake Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters, providing an IC50 value.
-
Cell Lines: HEK293 cells stably expressing human SERT, DAT, or NET.
-
Substrates:
-
SERT: [³H]-Serotonin (5-HT)
-
DAT: [³H]-Dopamine (DA)
-
NET: [³H]-Norepinephrine (NE)
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the respective [³H]-labeled monoamine substrate and incubate for a short period.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of [³H]-substrate taken up using liquid scintillation counting.
-
Determine the IC50 value by plotting the percent inhibition of uptake against the concentration of this compound.[5]
-
Monoamine Release Assay
This assay determines if this compound acts as a substrate for the monoamine transporters, inducing reverse transport (efflux) of the neurotransmitter. The potency of release is quantified as an EC50 value.
-
Cell Lines or Synaptosomes: HEK293 cells expressing the transporters or rat brain synaptosomes can be used.[6]
-
Procedure:
-
Pre-load the cells or synaptosomes with the respective [³H]-labeled monoamine (5-HT, DA, or NE).
-
Wash the cells to remove excess extracellular radiolabel.
-
Add varying concentrations of this compound to the cells.
-
After a set incubation period, collect the supernatant.
-
Measure the amount of [³H]-monoamine released into the supernatant via liquid scintillation counting.
-
Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximum release effect.[7]
-
Conclusion
The provided framework outlines a systematic approach to benchmarking the novel compound this compound against the well-characterized reference compound 4-Fluoroamphetamine. By conducting the described radioligand binding, monoamine reuptake inhibition, and monoamine release assays, researchers can generate the necessary quantitative data to elucidate the pharmacological profile of this compound. This comparative guide will enable a clear understanding of its potency and selectivity at the serotonin, dopamine, and norepinephrine transporters, which is essential for predicting its potential psychoactive effects and guiding further research and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 8-Fluorochroman-4-amine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 8-Fluorochroman-4-amine is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any contaminated materials. Adherence to institutional and local regulations is paramount, and this document should be used in conjunction with your organization's specific safety protocols.
Hazard Identification and Safety Precautions
This compound is a chemical compound that requires careful handling. While a specific, comprehensive Safety Data Sheet (SDS) was not publicly available, information for similar compounds and related hydrochlorides indicates several potential hazards. Always consult the specific SDS provided by your supplier before handling this chemical.
Summary of Potential Hazards:
| Hazard Category | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. Harmful in contact with skin.[1] May cause an allergic skin reaction.[1] | P262: Do not get in eyes, on skin, or on clothing.[1][2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Eye Damage/Irritation | Causes serious eye damage.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P264: Wash hands thoroughly after handling. |
| Flammability | May be a flammable liquid and vapor.[1] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1] |
| Environmental Hazards | May be toxic to aquatic life.[3] | P273: Avoid release to the environment.[2] |
Immediate Safety and Spill Response
In the event of a spill or accidental exposure, immediate action is necessary to mitigate harm.
Personnel Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Containment and Cleanup:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. For larger spills, a face shield and respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully scoop the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
The following protocol outlines the approved procedure for the disposal of this compound and associated waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation:
-
Liquid Waste: Collect all waste solutions containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with organic amines (e.g., high-density polyethylene or glass).[5]
-
Solid Waste: Collect any solid this compound waste, contaminated personal protective equipment (gloves, lab coats), and spill cleanup materials in a separate, clearly labeled, and sealed hazardous waste container.
-
Empty Containers: "Empty" containers of this compound must be treated as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent (e.g., ethanol or isopropanol). Collect the rinsate as hazardous liquid waste. Once decontaminated, the container can be disposed of according to institutional guidelines for chemical containers.
-
-
Waste Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. The accumulation start date must also be clearly visible.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents and acids, to prevent hazardous reactions.[1]
-
-
Waste Disposal Request:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to transport hazardous waste off-site yourself.
-
Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 8-Fluorochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 8-Fluorochroman-4-amine, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its derivatives are classified as hazardous materials. Based on available safety data for similar compounds, it is crucial to take extensive precautions. The compound is expected to be corrosive to eyes, skin, and mucous membranes, harmful if swallowed, inhaled, or in contact with skin, and may cause allergic skin reactions.[1][2][3]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate exposure risks.[4][5][6][7]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Snug-fitting, chemical splash goggles. |
| Face Shield | To be worn over safety goggles for maximum protection against splashes.[5] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially after direct contact with the chemical.[8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required.[8] |
| Chemical-Resistant Apron or Coveralls | Provides an additional layer of protection against spills.[5] | |
| Respiratory Protection | Air-Purifying Respirator | In case of insufficient ventilation or potential for aerosol generation, a NIOSH-approved respirator with appropriate cartridges should be used.[4][8] |
| Foot Protection | Closed-toe Shoes | Shoes that fully cover the feet are mandatory. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and maintain the integrity of the compound.
Handling Protocol:
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9] Ensure that an eyewash station and a safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table above.
-
Dispensing: When weighing or transferring the compound, use spark-proof tools and take measures to prevent electrostatic discharge.[10] Avoid creating dust or aerosols.
-
Contamination Avoidance: Do not eat, drink, or smoke in areas where the chemical is handled.[11] Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, evacuate the area and prevent further spread. Absorb the spill with an inert, non-combustible material and collect it in a sealed container for disposal.
Storage Protocol:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and acids.
-
The storage area should be secured and accessible only to authorized personnel.
Disposal Plan
The disposal of this compound must be handled as hazardous waste.
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled container for this compound waste. The container must be compatible with the chemical and have a secure lid.
-
Halogenated Waste Stream: As a fluorinated organic compound, it must be disposed of as halogenated organic waste. Do not mix with non-halogenated waste.[9]
-
Avoid Incompatibles: Do not mix this waste with acids, bases, or other reactive chemicals.
Disposal Procedure:
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Container Decontamination: Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[9]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
Caption: Workflow for handling this compound.
Signaling Pathway for Safe Disposal
This diagram outlines the decision-making process for the proper disposal of chemical waste.
Caption: Decision tree for chemical waste disposal.
References
- 1. files.dep.state.pa.us [files.dep.state.pa.us]
- 2. achmem.com [achmem.com]
- 3. (S)-6-Fluorochroman-4-amine | C9H10FNO | CID 46911904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. trimaco.com [trimaco.com]
- 6. trihydro.com [trihydro.com]
- 7. creativesafetysupply.com [creativesafetysupply.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
